molecular formula C48H78N14O14 B15564634 NQK-Q8 peptide

NQK-Q8 peptide

Número de catálogo: B15564634
Peso molecular: 1075.2 g/mol
Clave InChI: WNSOEQPEBCDIFZ-LPTQABDXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NQK-Q8 peptide is a useful research compound. Its molecular formula is C48H78N14O14 and its molecular weight is 1075.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C48H78N14O14

Peso molecular

1075.2 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C48H78N14O14/c1-6-25(4)39(62-46(73)32(20-24(2)3)60-42(69)29(14-10-11-19-49)57-43(70)30(15-17-35(51)63)56-41(68)28(50)22-37(53)65)47(74)55-26(5)40(67)59-33(23-38(54)66)45(72)58-31(16-18-36(52)64)44(71)61-34(48(75)76)21-27-12-8-7-9-13-27/h7-9,12-13,24-26,28-34,39H,6,10-11,14-23,49-50H2,1-5H3,(H2,51,63)(H2,52,64)(H2,53,65)(H2,54,66)(H,55,74)(H,56,68)(H,57,70)(H,58,72)(H,59,67)(H,60,69)(H,61,71)(H,62,73)(H,75,76)/t25-,26-,28-,29-,30-,31-,32-,33-,34-,39-/m0/s1

Clave InChI

WNSOEQPEBCDIFZ-LPTQABDXSA-N

Origen del producto

United States

Foundational & Exploratory

NQK-Q8 Peptide: A Technical Guide to its Origin, Discovery, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the NQK-Q8 peptide, an immunodominant epitope derived from the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The discovery of this peptide is intricately linked to the identification of a key genetic factor associated with asymptomatic infection. This document details the peptide's origin, the seminal research leading to its discovery, and the experimental methodologies employed in its characterization. Quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding for research and development professionals.

Introduction: The Link Between Asymptomatic SARS-CoV-2 and HLA-B*15:01

The global COVID-19 pandemic spurred intensive research into the immunological responses to SARS-CoV-2. A significant observation was the wide spectrum of clinical outcomes, ranging from severe disease to completely asymptomatic infection. This variability suggested that host-specific factors, such as genetic background, play a crucial role in determining the course of the disease.

A landmark study published in Nature by Augusto et al. in 2023 identified a strong association between the human leukocyte antigen (HLA) allele, HLA-B*15:01, and asymptomatic SARS-CoV-2 infection[1]. This finding was the catalyst for the discovery of the this compound. The research team hypothesized that individuals carrying this specific HLA allele might possess pre-existing T-cell immunity that could swiftly recognize and clear the virus, thereby preventing the development of symptoms[1].

Discovery and Origin of the this compound

The investigation into the protective effect of HLA-B*15:01 focused on identifying which SARS-CoV-2 derived peptides were being presented by this HLA molecule to elicit a T-cell response. This led to the identification of the this compound as a key immunodominant epitope[1].

Origin:

  • Protein Source: SARS-CoV-2 Spike Glycoprotein

  • Peptide Sequence: NQKLIANQF[1]

  • Nomenclature: The "Q8" in NQK-Q8 refers to the glutamine (Q) at position 8 of the peptide sequence.

The research demonstrated that T-cells from pre-pandemic blood samples of individuals carrying the HLA-B*15:01 allele were reactive to the this compound. This indicated a pre-existing memory T-cell population capable of recognizing this specific viral epitope[1].

Quantitative Data Summary

The characterization of the this compound and its interaction with HLA-B*15:01 involved several quantitative assessments. The following tables summarize the key findings from these experiments.

Table 1: Physicochemical Properties of this compound
Parameter Value
Full Amino Acid SequenceNQKLIANQF
Source ProteinSARS-CoV-2 Spike Glycoprotein
Associated HLA AlleleHLA-B*15:01
Table 2: Thermal Stability of Peptide-HLA-B*15:01 Complex
Experiment Method
Thermal Stability AssayDifferential Scanning Fluorimetry (DSF)
Table 3: T-Cell Reactivity in Pre-Pandemic Samples
Experiment Method
T-Cell Reactivity AssayEx vivo combinatorial tetramer analysis
T-Cell PhenotypingFlow Cytometry

Experimental Protocols

The discovery and characterization of the this compound were reliant on sophisticated immunological and biophysical techniques. Below are detailed methodologies for the key experiments performed.

Differential Scanning Fluorimetry (DSF) for Peptide-HLA Stability

This method is used to determine the thermal stability of the peptide-MHC complex. An increase in the melting temperature (Tm) of the HLA protein in the presence of the peptide indicates stable binding.

  • Objective: To assess the thermal stability of the HLA-B*15:01 complex when bound to the this compound.

  • Materials:

    • Recombinant HLA-B*15:01 protein

    • Synthetic this compound

    • SYPRO Orange fluorescent dye

    • Real-Time PCR instrument (e.g., Applied Biosystems StepOnePlus)

    • Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl

  • Procedure:

    • Prepare a solution of the recombinant HLA-B*15:01 protein at a final concentration of 2 µM in the assay buffer.

    • Add the this compound to the protein solution at a concentration of 10 µM.

    • Add SYPRO Orange dye to the mixture at a final concentration of 10X.

    • The total reaction volume in each well of a 96-well plate is typically 20 µL.

    • Place the plate in the RT-PCR instrument.

    • Set the instrument to perform a temperature ramp from 25 °C to 95 °C, increasing at a rate of 1 °C per minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment. The excitation and emission wavelengths are typically set to 587 nm and 607 nm, respectively[2].

    • Data Analysis: The melting temperature (Tm) is determined by plotting the first derivative of the fluorescence curve against temperature. The peak of this derivative curve corresponds to the Tm.

Tetramer-Associated Magnetic Enrichment (TAME) and Flow Cytometry

This protocol is designed to detect and isolate rare, antigen-specific T-cells from a mixed population of cells, such as Peripheral Blood Mononuclear Cells (PBMCs).

  • Objective: To identify and quantify NQK-Q8-specific CD8+ T-cells in pre-pandemic human blood samples.

  • Materials:

    • Cryopreserved PBMCs from HLA-B*15:01 positive donors

    • PE-conjugated HLA-B*15:01 tetramer folded with the this compound

    • Anti-PE magnetic microbeads

    • Magnetic separation columns (e.g., Miltenyi Biotec LS Columns)

    • Flow cytometer

    • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD8, CD45RA, CCR7)

  • Procedure:

    • Tetramer Staining: Thaw and wash 2 x 10^8 PBMCs. Incubate the cells with the PE-conjugated NQK-Q8/HLA-B*15:01 tetramer (e.g., at 20 µg/mL) for 30 minutes at room temperature[3].

    • Magnetic Labeling: After washing the cells to remove unbound tetramer, incubate them with anti-PE magnetic microbeads for 30 minutes at 4 °C.

    • Magnetic Enrichment: Pass the labeled cells through a magnetic separation column placed in a strong magnetic field. The tetramer-bound cells will be retained in the column.

    • Elution: Remove the column from the magnetic field and elute the enriched, antigen-specific T-cells.

    • Surface Marker Staining: Stain the enriched cell fraction with a cocktail of fluorochrome-conjugated antibodies against T-cell surface markers to identify memory phenotypes (e.g., Naive: CD45RA+CCR7+; Memory: combinations of CD45RA-CCR7-, CD45RA-CCR7+, CD45RA+CCR7-).

    • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the CD3+CD8+ T-cell population and then identify the PE-tetramer positive cells within this gate. Analyze the expression of memory markers on the tetramer-positive population.

Visualizations: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams visualize the key processes.

T_Cell_Recognition cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell HLA_B1501 HLA-B15:01 HLA_Peptide_Complex HLA-B15:01-NQK-Q8 Complex NQK_Q8 This compound NQK_Q8->HLA_B1501 binds to TCR T-Cell Receptor (TCR) HLA_Peptide_Complex->TCR presents to SARS_CoV_2 SARS-CoV-2 SARS_CoV_2->NQK_Q8 derived from Spike Protein Activation T-Cell Activation TCR->Activation leads to Activation->TCR Clonal Expansion & Viral Clearance

Caption: T-Cell recognition of the this compound presented by HLA-B*15:01.

TAME_Workflow cluster_column Magnetic Separation start PBMCs from HLA-B*15:01+ Donor step1 Incubate with PE-labeled NQK-Q8 Tetramer start->step1 step2 Incubate with Anti-PE Magnetic Microbeads step1->step2 step3 Apply to Magnetic Column step2->step3 retained Retained Fraction: Tetramer+ Cells step3->retained binds flowthrough Flow-through: Unlabeled Cells (discarded) step3->flowthrough passes step4 Elute Retained Cells retained->step4 step5 Stain with Fluorescent Antibodies (CD3, CD8, Memory Markers) step4->step5 end Analyze by Flow Cytometry step5->end

Caption: Workflow for Tetramer-Associated Magnetic Enrichment (TAME).

Conclusion

The discovery of the this compound represents a significant advancement in our understanding of the immune response to SARS-CoV-2. It provides a molecular basis for the observed association between the HLA-B*15:01 allele and asymptomatic infection, highlighting the role of pre-existing T-cell memory in viral control. The experimental protocols and findings detailed in this guide offer a valuable resource for researchers in immunology, virology, and vaccine development, providing a foundation for future studies aimed at harnessing this knowledge for therapeutic and prophylactic strategies.

References

NQK-Q8 Peptide: A Technical Guide to its Sequence, Structure, and Immunological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NQK-Q8 peptide, with the amino acid sequence NQKLIANQF, has emerged as a significant immunodominant epitope derived from the spike protein of SARS-CoV-2.[1][2] This peptide is presented by the Human Leukocyte Antigen (HLA) class I molecule, HLA-B15:01, and plays a crucial role in the T-cell mediated immune response to the virus.[1][2] Structural and biophysical studies have elucidated the molecular basis for its stable interaction with HLA-B15:01, providing insights into T-cell cross-reactivity with homologous peptides from seasonal coronaviruses. This technical guide provides a comprehensive overview of the this compound, including its sequence, structure, methods for its synthesis and characterization, and its role in cellular immunity.

This compound Sequence and Structure

The this compound is a nonapeptide with the following amino acid sequence:

Asn - Gln - Lys - Leu - Ile - Ala - Asn - Gln - Phe

The three-dimensional structure of the this compound in complex with the HLA-B15:01 molecule has been determined by X-ray crystallography and is available in the Protein Data Bank (PDB) under the accession code 8ELH .[1][3] The peptide binds within the antigen-binding groove of the HLA-B15:01 molecule, where its side chains make specific contacts that stabilize the complex. This stable presentation is a prerequisite for recognition by specific T-cell receptors (TCRs) on CD8+ T cells. A closely related peptide, NQK-A8 (NQKLIANAF), found in seasonal coronaviruses, also binds to HLA-B*15:01, and the structural similarity between the two peptide-HLA complexes provides a basis for T-cell cross-reactivity.[2]

Quantitative Data

The stability of the this compound in complex with HLA-B15:01 has been quantitatively assessed using biophysical techniques such as Differential Scanning Fluorimetry (DSF). The binding affinity of T-cell receptors (TCRs) to the NQK-Q8/HLA-B15:01 complex has been measured using Surface Plasmon Resonance (SPR).

ParameterValueTechniqueReference
Melting Temperature (Tm) of NQK-Q8/HLA-B15:01 complex Not explicitly stated in the provided search results, but DSF plots show a higher thermal stability compared to the NQK-A8 complex.[4]Differential Scanning Fluorimetry (DSF)[4]
Binding Affinity (KD) of specific TCRs to NQK-Q8/HLA-B15:01 Not explicitly stated in the provided search results, but SPR was used to measure the affinity of public TCRs.[2]Surface Plasmon Resonance (SPR)[2]

Experimental Protocols

Peptide Synthesis and Purification

The this compound can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol: Solid-Phase Synthesis of NQKLIANQF

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Phe-OH) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Gln, Asn, Ala, Ile, Leu, Lys, Gln, Asn).

  • Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Precipitation and Lyophilization: Precipitate the crude peptide from the cleavage mixture using cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then lyophilize to obtain a dry powder.

Protocol: Peptide Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% TFA.

  • Chromatography:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be 5-95% B over 30 minutes.

    • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound.

Biophysical Characterization: Differential Scanning Fluorimetry (DSF)

DSF is used to determine the thermal stability of the peptide-MHC complex.

Protocol: DSF for NQK-Q8/HLA-B*15:01 Stability

  • Complex Formation: Recombinantly express and purify the HLA-B*15:01 heavy chain and β2-microglobulin. Refold the heavy chain and β2-microglobulin in the presence of an excess of the this compound. Purify the refolded pMHC complex, for example by size-exclusion chromatography.

  • Assay Setup:

    • Prepare a reaction mixture containing the purified NQK-Q8/HLA-B*15:01 complex at a suitable concentration (e.g., 2 µM) in a buffered solution (e.g., PBS, pH 7.4).

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins exposed upon unfolding.

  • Thermal Denaturation:

    • Use a real-time PCR instrument to heat the samples over a temperature range (e.g., 25 °C to 95 °C) with a defined ramp rate (e.g., 1 °C/min).

    • Monitor the fluorescence intensity as a function of temperature.

  • Data Analysis: Plot the fluorescence intensity versus temperature. The midpoint of the transition in the sigmoidal curve represents the melting temperature (Tm) of the complex.

T-Cell Activation Assay

T-cell activation assays are performed to assess the immunogenicity of the this compound by measuring the response of specific CD8+ T cells.

Protocol: In Vitro T-Cell Stimulation and Analysis

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from HLA-B*15:01 positive donors.

  • T-Cell Stimulation:

    • Culture the PBMCs in a suitable medium.

    • Stimulate the cells with the this compound at an appropriate concentration (e.g., 1-10 µg/mL). A negative control (no peptide) and a positive control (e.g., a known immunogenic peptide pool or a mitogen like phytohemagglutinin) should be included.

  • Incubation: Incubate the cells for a period sufficient to allow for T-cell activation and proliferation (e.g., 5-7 days).

  • Analysis of T-Cell Response (Flow Cytometry):

    • Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers such as CD3, CD8, and activation markers like CD69 or CD137. Intracellular cytokine staining for interferon-gamma (IFN-γ) or tumor necrosis factor-alpha (TNF-α) can also be performed after treatment with a protein transport inhibitor (e.g., Brefeldin A).

    • Data Acquisition: Acquire data on a flow cytometer.

    • Data Analysis: Analyze the percentage of CD8+ T cells that upregulate activation markers or produce cytokines in response to the this compound compared to the controls.

Signaling Pathways and Experimental Workflows

HLA Class I Antigen Presentation Pathway

The following diagram illustrates the pathway by which the viral-derived this compound is processed and presented by an infected cell to a CD8+ T cell.

HLA_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Virus SARS-CoV-2 Virus ViralProtein Spike Protein Virus->ViralProtein Replication Proteasome Proteasome ViralProtein->Proteasome Degradation Peptide This compound Proteasome->Peptide HLA_B1501 HLA-B*15:01 TAP TAP Transporter TAP->HLA_B1501 Transport Peptide_HLA NQK-Q8/HLA-B*15:01 Complex HLA_B1501->Peptide_HLA Binding APC Antigen Presenting Cell Peptide_HLA->APC TCR T-Cell Receptor (TCR) APC->TCR Presentation CD8 CD8 APC->CD8 CD8_T_Cell CD8+ T Cell TCR->CD8_T_Cell Activation

Caption: HLA Class I antigen presentation pathway for the this compound.

Experimental Workflow: Peptide Synthesis to T-Cell Assay

The following diagram outlines the overall experimental workflow for studying the this compound.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Biophysical Characterization cluster_immunology Immunological Assays SPPS Solid-Phase Peptide Synthesis (NQKLIANQF) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC Mass Spec & Purity Check Purification->QC pMHC_Formation pMHC Complex Formation (NQK-Q8 + HLA-B*15:01) QC->pMHC_Formation T_Cell_Stimulation In Vitro Stimulation with NQK-Q8 QC->T_Cell_Stimulation DSF Differential Scanning Fluorimetry pMHC_Formation->DSF Stability (Tm) SPR Surface Plasmon Resonance pMHC_Formation->SPR Affinity (KD) PBMC_Isolation PBMC Isolation (HLA-B*15:01+ donors) PBMC_Isolation->T_Cell_Stimulation Flow_Cytometry Flow Cytometry Analysis (Activation Markers, Cytokines) T_Cell_Stimulation->Flow_Cytometry

Caption: Experimental workflow for this compound analysis.

References

The NQK-Q8 Peptide: A Key to Asymptomatic SARS-CoV-2 Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The global COVID-19 pandemic, caused by the SARS-CoV-2 virus, has seen a wide spectrum of clinical outcomes, from severe disease to completely asymptomatic infections. A key area of research has been to understand the immunological factors that contribute to this variability. Recent groundbreaking studies have identified a specific peptide, NQK-Q8, derived from the SARS-CoV-2 spike protein, as a crucial element in conferring asymptomatic immunity in a subset of the population. This technical guide provides a comprehensive overview of the NQK-Q8 peptide, its mechanism of action in the context of SARS-CoV-2 immunity, and the experimental evidence supporting its role.

The this compound, with the amino acid sequence NQKLIANQF, is an immunodominant epitope that is presented by the Human Leukocyte Antigen (HLA) class I molecule HLA-B15:01.[1][2] Individuals carrying the HLA-B15:01 allele who have pre-existing memory T cells capable of recognizing the this compound are more likely to experience an asymptomatic SARS-CoV-2 infection.[3][4] This pre-existing immunity is attributed to T-cell cross-reactivity, where previous exposure to seasonal coronaviruses, which contain a homologous peptide (NQK-A8), primes the immune system to rapidly and effectively respond to SARS-CoV-2.[3][4]

This guide will delve into the quantitative data from key studies, detail the experimental protocols used to elucidate the function of NQK-Q8, and provide visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the this compound and its association with asymptomatic SARS-CoV-2 infection.

Table 1: Association of HLA-B*15:01 with Asymptomatic SARS-CoV-2 Infection

CohortNumber of IndividualsOdds Ratio (OR) for Asymptomatic Infection with HLA-B*15:0195% Confidence Interval (CI)p-valueReference
Discovery Cohort1,4282.41.5 - 3.8< 0.001[1]
Replication Cohort 16682.61.4 - 5.0< 0.005[1]
Replication Cohort 23329.71.2 - 77.0< 0.05[1]

Table 2: Frequency and Phenotype of NQK-Q8-Specific T cells in Pre-pandemic Samples from HLA-B*15:01+ Donors

ParameterValueReference
Frequency of NQK-Q8 reactive T cells0.001% - 0.1% of total CD8+ T cells[1]
Memory Phenotype (CD45RA-CCR7+/-)>90% of NQK-Q8 reactive T cells[1]
Naive Phenotype (CD45RA+CCR7+)<10% of NQK-Q8 reactive T cells[1]

Table 3: Cytokine Production by NQK-Q8 and NQK-A8 Specific CD8+ T cell Lines

Cytokine/Effector MoleculeMean Percentage of Responding CD8+ T cells (NQK-Q8 stimulation)Mean Percentage of Responding CD8+ T cells (NQK-A8 stimulation)Reference
IFN-γ~40%~35%[5]
TNF-α~30%~25%[5]
IL-2~15%~10%[5]
CD107a (degranulation marker)~25%~20%[5]

Core Signaling Pathway and Experimental Workflow

Signaling Pathway: T-Cell Receptor (TCR) Activation by NQK-Q8-HLA-B*15:01 Complex

The recognition of the this compound presented by the HLA-B*15:01 molecule on an antigen-presenting cell (APC) by a specific T-cell receptor (TCR) on a CD8+ T cell initiates a signaling cascade that leads to T-cell activation, proliferation, and effector functions.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell HLA_Peptide NQK-Q8 / HLA-B*15:01 Complex TCR TCR HLA_Peptide->TCR Recognition Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG Generates Ca_Calcineurin Ca2+ / Calcineurin IP3_DAG->Ca_Calcineurin PKC_theta PKCθ IP3_DAG->PKC_theta Ras_MAPK Ras/MAPK Pathway IP3_DAG->Ras_MAPK NFAT NFAT Ca_Calcineurin->NFAT Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB NF-κB PKC_theta->NFkB NFkB->Gene_Expression AP1 AP-1 Ras_MAPK->AP1 AP1->Gene_Expression

TCR signaling cascade upon NQK-Q8 recognition.
Experimental Workflow: Identification of NQK-Q8 Specific T-Cells

The following diagram illustrates the typical workflow used to identify and characterize T cells with specificity for the this compound.

Experimental_Workflow start Obtain PBMC from HLA-B15:01+ donors tetramer_staining Tetramer Staining (NQK-Q8-HLA-B15:01 tetramers) start->tetramer_staining tame Tetramer-Associated Magnetic Enrichment (TAME) tetramer_staining->tame flow_cytometry Flow Cytometry Analysis tame->flow_cytometry phenotyping Phenotypic Analysis (Memory vs. Naive) flow_cytometry->phenotyping ics Intracellular Cytokine Staining (ICS) (after peptide stimulation) flow_cytometry->ics cell_sorting Fluorescence-Activated Cell Sorting (FACS) flow_cytometry->cell_sorting cytokine_analysis Cytokine Profile Analysis (IFN-γ, TNF-α, IL-2) ics->cytokine_analysis t_cell_lines Generation of NQK-Q8 Specific T-Cell Lines cell_sorting->t_cell_lines functional_assays Functional Assays (e.g., cytotoxicity) t_cell_lines->functional_assays

Workflow for NQK-Q8 T-cell identification.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of the this compound's role in SARS-CoV-2 immunity.

High-Resolution HLA Genotyping
  • Objective: To identify individuals carrying the HLA-B*15:01 allele.

  • Methodology:

    • Genomic DNA is extracted from peripheral blood mononuclear cells (PBMCs) or saliva samples using standard commercial kits.

    • High-resolution HLA typing for HLA-A, -B, -C, -DRB1, and -DQB1 loci is performed using next-generation sequencing (NGS)-based methods.

    • Sequencing libraries are prepared using locus-specific primers.

    • Sequencing is performed on a platform such as the Illumina MiSeq.

    • HLA allele assignments are made using specialized software (e.g., Omixon HLA Twin).

Tetramer-Associated Magnetic Enrichment (TAME) of Peptide-Specific T-Cells
  • Objective: To isolate rare NQK-Q8 specific CD8+ T cells from PBMCs for downstream analysis.

  • Methodology:

    • PBMCs are isolated from whole blood by Ficoll-Paque density gradient centrifugation.

    • Cells are incubated with phycoerythrin (PE)-conjugated NQK-Q8/HLA-B*15:01 tetramers and a viability dye.

    • The tetramer-bound cells are then labeled with anti-PE magnetic microbeads.

    • The cell suspension is passed through a magnetic column (e.g., MACS column, Miltenyi Biotec). The tetramer-positive cells are retained in the column.

    • The column is removed from the magnet, and the enriched, tetramer-positive cells are eluted.

    • The enriched cell fraction is then ready for flow cytometry analysis or cell sorting.

Flow Cytometry for Phenotyping and Intracellular Cytokine Staining (ICS)
  • Objective: To determine the phenotype (naive vs. memory) and cytokine production profile of NQK-Q8 specific T cells.

  • Methodology:

    • Phenotyping: Enriched cells from TAME are stained with a panel of fluorescently labeled antibodies against surface markers such as CD3, CD8, CD45RA, and CCR7.

    • ICS - Stimulation: PBMCs are stimulated in vitro with the this compound (or NQK-A8 for cross-reactivity studies) at a concentration of 1-10 µg/mL for 6-12 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). A negative control (no peptide) and a positive control (e.g., a viral peptide pool or mitogen) are included.

    • ICS - Staining:

      • After stimulation, cells are first stained for surface markers (CD3, CD8).

      • Cells are then fixed and permeabilized using a commercial kit (e.g., Cytofix/Cytoperm).

      • Intracellular staining is performed using fluorescently labeled antibodies against cytokines such as IFN-γ, TNF-α, and IL-2, and the degranulation marker CD107a.

    • Data Acquisition and Analysis: Samples are acquired on a multicolor flow cytometer. Data is analyzed using software such as FlowJo to gate on CD8+ T cells and quantify the percentage of cells expressing specific markers or producing cytokines in response to peptide stimulation.

Generation of Peptide-Specific CD8+ T-Cell Lines
  • Objective: To expand NQK-Q8 specific T cells for functional studies.

  • Methodology:

    • PBMCs are incubated with the this compound (1 µM) in a culture medium supplemented with human serum and IL-2.[6][7]

    • The cells are cultured for 10-14 days.[6][7]

    • The culture is periodically supplemented with fresh IL-2.

    • The expansion of peptide-specific T cells can be monitored by tetramer staining and flow cytometry.

    • Once a significant population of specific T cells is obtained, they can be used for functional assays.

Conclusion

The discovery of the this compound and its role in mediating asymptomatic SARS-CoV-2 immunity in individuals with the HLA-B*15:01 allele represents a significant advancement in our understanding of the host immune response to this virus. The mechanism of pre-existing T-cell memory due to cross-reactivity with seasonal coronaviruses highlights the importance of the T-cell compartment in viral control. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further research into peptide-based vaccines and therapeutics for COVID-19 and other viral diseases. Future studies may focus on leveraging this knowledge to design vaccines that elicit broad and durable T-cell immunity, potentially offering protection against future coronavirus variants.

References

Unraveling the Molecular Handshake: A Technical Guide to NQK-Q8 Peptide Binding with HLA-B*15:01

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding mechanism of the NQK-Q8 peptide (sequence: NQKLIANQF) to the Human Leukocyte Antigen (HLA) class I allotype, HLA-B*15:01. This interaction has garnered significant interest within the scientific community due to its association with asymptomatic SARS-CoV-2 infections, suggesting a protective role mediated by pre-existing T-cell immunity.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the structural basis, binding stability, and the experimental methodologies used to elucidate this critical immunological recognition event.

Executive Summary

The binding of the SARS-CoV-2-derived this compound to HLA-B*15:01 is a cornerstone of the T-cell-mediated immune response in individuals carrying this specific HLA allele. Structural studies reveal a canonical binding mode, with key anchor residues of the peptide deeply seated within the binding groove of the HLA molecule. This stable interaction is crucial for the presentation of the peptide to T-cell receptors (TCRs), initiating an adaptive immune response. This guide summarizes the available quantitative data, details the experimental protocols for key assays, and provides visual representations of the underlying molecular and experimental workflows.

Quantitative Analysis of this compound and HLA-B*15:01 Interaction

PeptideOriginHLA AlleleExperimental MethodMeasured Parameter (Tm in °C)Concentration (µM)Reference
NQK-Q8 (NQKLIANQF) SARS-CoV-2HLA-B15:01Differential Scanning Fluorimetry (DSF)61.5 ± 0.15[2]
62.1 ± 0.210[2]
NQK-A8 (NQKLIANAF) Seasonal Coronaviruses (OC43/HKU1)HLA-B15:01Differential Scanning Fluorimetry (DSF)61.9 ± 0.15[2]
62.5 ± 0.110[2]

Table 1: Thermal Stability of NQK Peptides Bound to HLA-B15:01. The melting temperature (Tm) is the temperature at which 50% of the protein-peptide complex unfolds. Higher Tm values indicate greater complex stability. The data shows that both the SARS-CoV-2 this compound and the highly homologous NQK-A8 peptide from seasonal coronaviruses form highly stable complexes with HLA-B15:01.[2]

Structural Basis of the NQK-Q8 - HLA-B*15:01 Interaction

The high-resolution crystal structure of the this compound in complex with HLA-B*15:01 (PDB ID: 8ELH) provides a detailed atomic-level view of the binding mechanism.[1]

The this compound adopts a canonical conformation within the antigen-binding groove of HLA-B*15:01. The binding is primarily dictated by the interaction of anchor residues at position 2 (P2) and position 9 (P9) of the peptide with specific pockets within the HLA molecule.

  • P2 Anchor (Glutamine - Q): The glutamine residue at the second position of the peptide is deeply inserted into the B pocket of the HLA-B*15:01 binding groove.

  • P9 Anchor (Phenylalanine - F): The phenylalanine at the C-terminus of the peptide is securely anchored in the F pocket of the HLA molecule.

The central portion of the peptide is more exposed and solvent-accessible, making it available for interaction with the T-cell receptor. The structural similarity in the presentation of NQK-Q8 and the seasonal coronavirus-derived NQK-A8 peptide by HLA-B*15:01 provides a molecular basis for T-cell cross-reactivity.[1]

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the this compound binding to HLA-B*15:01.

Differential Scanning Fluorimetry (DSF)

DSF is a high-throughput technique used to assess the thermal stability of proteins and their complexes. The melting temperature (Tm) of the pMHC complex is determined by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.

Protocol:

  • Protein and Peptide Preparation: Recombinantly express and purify the HLA-B*15:01 heavy chain and β2-microglobulin. Synthesize and purify the this compound.

  • Complex Refolding: Refold the HLA-B*15:01 heavy chain and β2-microglobulin in the presence of an excess of the this compound.

  • Sample Preparation: Prepare samples containing the refolded pMHC complex at desired concentrations (e.g., 5 µM and 10 µM) in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). Add a fluorescent dye, such as SYPRO Orange.

  • Thermal Denaturation: Use a real-time PCR instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate (e.g., 1°C/minute).

  • Data Acquisition: Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot the normalized fluorescence intensity against temperature. The Tm is determined as the midpoint of the unfolding transition, often calculated from the peak of the first derivative of the melting curve.[3]

X-ray Crystallography

X-ray crystallography is a powerful technique to determine the three-dimensional structure of molecules at atomic resolution.

Protocol:

  • Protein-Peptide Complex Preparation: Prepare a highly pure and concentrated solution of the refolded NQK-Q8/HLA-B*15:01 complex.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[4][5]

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain large, well-ordered crystals suitable for X-ray diffraction.

  • Data Collection: Cryo-protect the crystals and expose them to a high-intensity X-ray beam, typically at a synchrotron source.[6] Collect the diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, using a known HLA structure as a search model.

  • Structure Refinement and Validation: Refine the atomic model against the experimental data and validate its quality.

Ex Vivo T-cell Reactivity Assay using Peptide-MHC Tetramers

This assay is used to identify and quantify T-cells that are specific for the this compound presented by HLA-B*15:01.

Protocol:

  • Tetramer Synthesis: Produce soluble biotinylated NQK-Q8/HLA-B*15:01 monomers. These monomers are then tetramerized by binding to a fluorochrome-labeled streptavidin molecule.

  • Cell Staining: Isolate peripheral blood mononuclear cells (PBMCs) from HLA-B*15:01 positive donors. Incubate the PBMCs with the fluorescently labeled pMHC tetramers.

  • Co-staining with Antibodies: Stain the cells with antibodies against T-cell surface markers (e.g., CD8, CD3) and other markers of interest (e.g., memory markers like CCR7 and CD45RA).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Gate on the CD8+ T-cell population and identify the cells that are positive for the pMHC tetramer. This allows for the quantification of the frequency of NQK-Q8-specific T-cells.[7][8][9]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes.

Peptide_Binding_and_Presentation_Pathway cluster_antigen_processing Antigen Processing cluster_mhc_assembly MHC Class I Assembly cluster_tcell_recognition T-Cell Recognition Viral_Protein Viral Protein (e.g., SARS-CoV-2 Spike) Proteasome Proteasome Viral_Protein->Proteasome Degradation Peptides Peptides (including NQK-Q8) Proteasome->Peptides TAP TAP Transporter Peptides->TAP ER Endoplasmic Reticulum TAP->ER Transport Peptide_Loading_Complex Peptide Loading Complex ER->Peptide_Loading_Complex HLA_B1501_HC HLA-B15:01 Heavy Chain HLA_B1501_HC->Peptide_Loading_Complex B2M β2-microglobulin B2M->Peptide_Loading_Complex NQK_Q8_HLA NQK-Q8/HLA-B15:01 Complex Peptide_Loading_Complex->NQK_Q8_HLA Peptide Loading Cell_Surface Antigen Presenting Cell Surface NQK_Q8_HLA->Cell_Surface Transport TCR T-Cell Receptor (TCR) Cell_Surface->TCR Presentation T_Cell CD8+ T-Cell Immune_Response Immune Response (e.g., Cytokine Release, Cell Lysis) T_Cell->Immune_Response Activation TCR->T_Cell

Caption: Antigen processing and presentation pathway for the this compound.

DSF_Workflow Start Start Prepare_Sample Prepare Sample: pMHC + SYPRO Orange Start->Prepare_Sample Load_Instrument Load into RT-PCR Instrument Prepare_Sample->Load_Instrument Thermal_Ramp Apply Thermal Ramp (25°C to 95°C) Load_Instrument->Thermal_Ramp Measure_Fluorescence Measure Fluorescence at each Temperature Thermal_Ramp->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Temperature Measure_Fluorescence->Plot_Data Calculate_Tm Calculate Tm (Melting Temperature) Plot_Data->Calculate_Tm End End Calculate_Tm->End

Caption: Experimental workflow for Differential Scanning Fluorimetry (DSF).

XRay_Crystallography_Workflow Protein_Purification Purify NQK-Q8/ HLA-B*15:01 Complex Crystallization_Screening Crystallization Screening (Vapor Diffusion) Protein_Purification->Crystallization_Screening Crystal_Optimization Optimize Crystal Growth Crystallization_Screening->Crystal_Optimization Data_Collection X-ray Diffraction Data Collection (Synchrotron) Crystal_Optimization->Data_Collection Structure_Solution Solve Structure (Molecular Replacement) Data_Collection->Structure_Solution Refinement_Validation Refine and Validate 3D Structure Structure_Solution->Refinement_Validation

Caption: Workflow for X-ray crystallography of the pMHC complex.

Conclusion

The robust binding of the this compound to HLA-B*15:01, characterized by high thermal stability and a well-defined structural interface, is a key factor in the observed association between this HLA allele and asymptomatic SARS-CoV-2 infection. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research into the immunogenicity of this and other viral epitopes. Understanding these molecular interactions is paramount for the rational design of vaccines and immunotherapies that can elicit protective T-cell responses. Further investigation to determine the precise kinetic parameters of this interaction will provide an even more complete picture of this critical immunological synapse.

References

T-Cell Recognition of the NQK-Q8 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The recognition of peptide antigens presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs) by T-cell receptors (TCRs) is a cornerstone of the adaptive immune response. This intricate molecular interaction dictates the initiation and specificity of T-cell mediated immunity, a critical component in infectious disease and oncology. This technical guide provides an in-depth overview of the T-cell recognition of the NQK-Q8 peptide, a key immunogenic epitope. The this compound, with the amino acid sequence NQKLIANQF, is presented by the Human Leukocyte Antigen (HLA) class I allele HLA-B*15:01.[1][2] Understanding the biophysical and cellular parameters of this interaction is crucial for the development of targeted immunotherapies, including vaccines and adoptive T-cell therapies.

Data Presentation: Quantitative Analysis of NQK-Q8 Recognition

The following tables summarize the key quantitative data available for the interaction of the this compound with HLA-B*15:01 and its recognition by specific T-cells.

ParameterMethodValueSource
Peptide Sequence NQKLIANQF[1][2]
MHC Restriction HLA-B*15:01[1][2]
Binding Stability (Tm) Differential Scanning Fluorimetry (DSF)51.6°C[3]
Cross-reactive Peptide NQKLIANAF (NQK-A8)[1]
Binding Stability of Cross-reactive Peptide (Tm) Differential Scanning Fluorimetry (DSF)51.0°C[3]

Table 1: Biophysical Characteristics of this compound Interaction with HLA-B*15:01. The melting temperature (Tm) is an indicator of the thermal stability of the peptide-MHC complex, with higher values suggesting more stable binding.

ParameterMethodObservationSource
Frequency of Specific T-cells Ex vivo tetramer analysisDetectable in 55.6% (5 out of 9) of pre-pandemic HLA-B*15:01+ donors[1]
T-cell Phenotype Ex vivo tetramer analysis with phenotypic markers100% of ex vivo NQK-Q8 tetramer+ CD8+ T-cells are of a memory phenotype in pre-pandemic donors[1]
Cross-reactivity Intracellular Cytokine StainingNQK-Q8-specific T-cells are cross-reactive to the NQK-A8 peptide[1]

Table 2: Cellular Response to this compound. These data indicate the presence of a pre-existing memory T-cell pool capable of recognizing the this compound in a significant portion of the population carrying the HLA-B*15:01 allele.

Experimental Protocols

Differential Scanning Fluorimetry (DSF) for Peptide-MHC Stability

This protocol outlines the general steps for assessing the thermal stability of the this compound in complex with the HLA-B*15:01 molecule.

1. Protein and Peptide Preparation:

  • Recombinantly express and purify the HLA-B15:01 heavy chain and β2-microglobulin.
  • Synthesize the this compound (NQKLIANQF) to a high purity (>95%).
  • Refold the HLA-B15:01 heavy chain and β2-microglobulin in the presence of a molar excess of the this compound.
  • Purify the refolded pMHC complex using size-exclusion chromatography.

2. DSF Assay Setup:

  • Prepare a reaction mixture containing the purified pMHC complex (typically at a concentration of 5-10 µM) in a suitable buffer (e.g., PBS or HEPES-buffered saline).[4][5]
  • Add a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange.
  • Distribute the reaction mixture into a 96-well qPCR plate.

3. Data Acquisition:

  • Use a real-time PCR instrument to monitor the fluorescence of the dye as the temperature is increased incrementally (e.g., from 25°C to 95°C).
  • The instrument will record the fluorescence intensity at each temperature point.

4. Data Analysis:

  • Plot the fluorescence intensity as a function of temperature.
  • The melting temperature (Tm) is determined as the midpoint of the transition in the sigmoidal curve, which corresponds to the temperature at which 50% of the protein is unfolded.[3] This is often calculated by finding the peak of the first derivative of the melting curve.

Intracellular Cytokine Staining (ICS) for T-cell Functionality

This protocol describes a general workflow for measuring cytokine production by NQK-Q8-specific T-cells upon peptide stimulation.

1. Cell Preparation and Stimulation:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HLA-B*15:01 positive donors.
  • Resuspend PBMCs in complete RPMI medium.
  • Stimulate the cells with the this compound (typically at a concentration of 1-10 µg/mL) for several hours (e.g., 6 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to allow for intracellular cytokine accumulation.
  • Include positive (e.g., PMA/Ionomycin) and negative (no peptide) controls.

2. Surface Staining:

  • Wash the cells and stain with fluorescently labeled antibodies against cell surface markers, such as CD3, CD8, and memory markers (e.g., CD45RO, CCR7), to identify the T-cell populations of interest.
  • Incubate on ice for 30 minutes in the dark.
  • Wash the cells to remove unbound antibodies.

3. Fixation and Permeabilization:

  • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the cell structure.
  • Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin (B1150181) or a mild detergent) to allow antibodies to access intracellular antigens.

4. Intracellular Staining:

  • Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines, such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).
  • Incubate at room temperature in the dark.
  • Wash the cells to remove unbound antibodies.

5. Flow Cytometry Analysis:

  • Acquire the stained cells on a flow cytometer.
  • Analyze the data to quantify the percentage of CD8+ T-cells that produce specific cytokines in response to the this compound.

Mandatory Visualizations

T-Cell Receptor Signaling Pathway

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 TCR->CD3 ZAP70 ZAP-70 CD3->ZAP70 Recruits CD8 CD8 pMHC pMHC (HLA-B*15:01 + NQK-Q8) CD8->pMHC Lck Lck CD8->Lck pMHC->TCR Recognition Lck->CD3 Phosphorylates ITAMs Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcineurin Calcineurin IP3->Calcineurin Ca2+ release PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP NFAT NFAT Calcineurin->NFAT Dephosphorylates IKK IKK PKC->IKK Ras Ras RasGRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 NFkB NF-κB IKK->NFkB Gene Gene Expression (Cytokines, etc.) NFAT->Gene AP1->Gene NFkB->Gene

Caption: TCR signaling upon NQK-Q8 recognition.

Experimental Workflow for Intracellular Cytokine Staining

ICS_Workflow start Isolate PBMCs (HLA-B*15:01+) stim Stimulate with this compound + Protein Transport Inhibitor start->stim surf_stain Surface Stain (anti-CD3, anti-CD8, etc.) stim->surf_stain wash1 Wash surf_stain->wash1 fix Fix Cells wash1->fix perm Permeabilize Cells fix->perm intra_stain Intracellular Stain (anti-IFN-γ, anti-TNF-α, etc.) perm->intra_stain wash2 Wash intra_stain->wash2 acquire Acquire on Flow Cytometer wash2->acquire analyze Analyze Data (Quantify Cytokine+ Cells) acquire->analyze

Caption: Workflow for intracellular cytokine staining.

References

Immunogenicity of the NQK-Q8 Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the immunogenicity of the NQK-Q8 peptide, a key epitope in the context of SARS-CoV-2 immunity. The document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying immunological pathways to serve as a comprehensive resource for professionals in the field.

Core Concepts: NQK-Q8, HLA-B*15:01, and Pre-existing Immunity

The immunogenicity of the this compound is intrinsically linked to the Human Leukocyte Antigen (HLA) class I allele, HLA-B*15:01. Research has robustly demonstrated that individuals carrying this allele exhibit a significant tendency towards asymptomatic SARS-CoV-2 infection. This protective effect is largely attributed to pre-existing T-cell immunity.

The this compound, derived from the SARS-CoV-2 spike protein, is highly similar to the NQK-A8 peptide found in seasonal coronaviruses like HKU1-CoV and OC43-CoV.[1] This homology allows for cross-reactive memory T-cells, primed by previous exposure to common cold coronaviruses, to recognize and mount a rapid and effective immune response against SARS-CoV-2 in individuals with the HLA-B*15:01 allele.[2] This pre-existing immunity is a key factor in the early viral clearance and the prevention of symptomatic disease.[3][4]

Quantitative Data on NQK-Q8 Immunogenicity

The association between the HLA-B*15:01 allele and asymptomatic SARS-CoV-2 infection, driven by the recognition of the this compound, has been quantified across several studies and cohorts. The following tables summarize the key findings.

Table 1: Association of HLA-B*15:01 with Asymptomatic SARS-CoV-2 Infection
Cohort/StudyPopulationOdds Ratio (OR) for Asymptomatic Infection (Carriers vs. Non-carriers)95% Confidence Interval (CI)p-valueCitation(s)
Discovery Cohort (Smartphone-based study)European Ancestry2.381.51–3.653 × 10⁻⁵[3][4]
Replication Cohort (UK)European Ancestry3.561.15–10.940.02[3]
Combined CHIRP/LIINC CohortMixedNot specifiedNot specifiedNot specified[3]
Meta-analysis of cohortsEuropean Ancestry2.55Not specified<10⁻⁴[4]
Table 2: Gene-Dose Effect of HLA-B*15:01 on Asymptomatic Infection
GenotypeOdds Ratio (OR) for Asymptomatic Infection95% Confidence Interval (CI)p-valueCitation(s)
Heterozygous (one copy of HLA-B15:01)~2.5Not specifiedNot specified[5]
Homozygous (two copies of HLA-B15:01)8.581.74–34.430.001[3][4]
Table 3: Frequency and Phenotype of NQK-Q8-Reactive T-cells in Pre-pandemic Samples (HLA-B*15:01+ Donors)
ParameterFindingCitation(s)
Frequency of Detectable NQK-Q8-specific T-cells 75% of HLA-B*15:01+ donors (n=12/16)[3]
Phenotype of NQK-Q8-specific CD8+ T-cells 100% memory phenotype (in donors with detectable cells)[3]
Polyfunctionality Highly polyfunctional, producing IFNγ, TNF, and IL-2

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunogenicity of the this compound.

IFN-γ ELISpot Assay for Peptide-Specific T-cell Responses

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at a single-cell level.

Objective: To determine the number of NQK-Q8-specific T-cells that secrete IFN-γ upon stimulation.

Materials:

  • 96-well PVDF-membrane ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • Peripheral Blood Mononuclear Cells (PBMCs) from HLA-B*15:01+ donors

  • This compound (and a negative control peptide)

  • Positive control (e.g., Phytohemagglutinin - PHA)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • PBS and PBS-Tween20 (PBST)

Procedure:

  • Plate Coating: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, wash with sterile PBS, and then coat with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.

  • Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2-3 x 10^5 PBMCs per well.

  • Stimulation: Add the this compound to the experimental wells at a final concentration of 1-10 µg/mL. Add a negative control peptide to other wells and PHA to positive control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: Wash the plate with PBS and PBST to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add Streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the substrate. Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production by different T-cell subsets.

Objective: To identify and phenotype NQK-Q8-specific T-cells (e.g., CD8+) that produce IFN-γ, TNF-α, and IL-2.

Materials:

  • PBMCs from HLA-B*15:01+ donors

  • This compound

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Cell Stimulation: Stimulate PBMCs with the this compound (1-10 µg/mL) for 6 hours. For the last 4-5 hours, add Brefeldin A and Monensin to block cytokine secretion.

  • Surface Staining: Wash the cells and stain with antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes on ice.

  • Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the cells with antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) for 30 minutes at room temperature.

  • Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software to determine the percentage of CD8+ T-cells producing each cytokine in response to the this compound.

HLA-B*15:01-NQK-Q8 Tetramer Staining and Enrichment

Tetramer staining allows for the direct visualization and quantification of antigen-specific T-cells.

Objective: To identify and enumerate NQK-Q8-specific CD8+ T-cells.

Materials:

  • PE-conjugated HLA-B*15:01-NQK-Q8 tetramer

  • PBMCs from HLA-B*15:01+ donors

  • Fluorochrome-conjugated antibodies against CD8 and other surface markers

  • Anti-PE magnetic beads (for enrichment)

  • Flow cytometer

Procedure:

  • Tetramer Staining: Resuspend PBMCs and incubate with the PE-conjugated HLA-B*15:01-NQK-Q8 tetramer for 30-60 minutes at 37°C.

  • Surface Staining: Add antibodies against CD8 and other surface markers and incubate for 30 minutes on ice.

  • (Optional) Magnetic Enrichment: For rare T-cell populations, incubate the stained cells with anti-PE magnetic beads and perform magnetic-activated cell sorting (MACS) to enrich for tetramer-positive cells.

  • Acquisition and Analysis: Wash the cells and acquire on a flow cytometer. Gate on CD8+ lymphocytes and identify the tetramer-positive population.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

NQK_Q8_Immune_Response_Workflow Experimental Workflow for Assessing NQK-Q8 Immunogenicity cluster_sample_prep Sample Preparation cluster_assays Immunogenicity Assays cluster_stimulation Antigen Stimulation cluster_readout Data Readout PBMC_Isolation PBMC Isolation from HLA-B*15:01+ Donors Tetramer HLA-Tetramer Staining PBMC_Isolation->Tetramer Direct Staining Peptide_Stim Stimulation with This compound PBMC_Isolation->Peptide_Stim ELISpot IFN-γ ELISpot Assay Freq Frequency of Antigen-Specific T-cells ELISpot->Freq ICS Intracellular Cytokine Staining Pheno T-cell Phenotype (CD8+, Memory) ICS->Pheno Func T-cell Function (Cytokine Profile) ICS->Func Tetramer->Freq Tetramer->Pheno Peptide_Stim->ELISpot Peptide_Stim->ICS

Caption: Workflow for assessing NQK-Q8 immunogenicity.

TCR_Signaling_Pathway T-Cell Receptor Signaling Pathway upon NQK-Q8 Recognition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC NQK-Q8 / HLA-B*15:01 TCR T-Cell Receptor (TCR) pMHC->TCR CD8 CD8 pMHC->CD8 CD3 CD3 Complex TCR->CD3 Lck Lck CD8->Lck ZAP70 ZAP-70 CD3->ZAP70 recruits & activates Lck->CD3 phosphorylates ITAMs LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT dephosphorylates NFkB NF-κB PKC->NFkB AP1 AP-1 RasGRP->AP1 Gene_Tx Gene Transcription NFAT->Gene_Tx AP1->Gene_Tx NFkB->Gene_Tx Cytokines IFN-γ, TNF-α, IL-2 Gene_Tx->Cytokines

Caption: TCR signaling upon NQK-Q8 recognition.

Conclusion

The immunogenicity of the this compound in the context of the HLA-B15:01 allele provides a compelling example of pre-existing, cross-reactive T-cell immunity contributing to protection against viral disease. The strong association with asymptomatic SARS-CoV-2 infection highlights the potential of this peptide and its interaction with HLA-B15:01 as a target for future vaccine and therapeutic development. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to further investigate this and similar immunological phenomena. The provided protocols serve as a starting point for the design of robust experiments to dissect the nuances of peptide-specific T-cell responses.

References

A-Technical-Guide-to-Pre-existing-Immunity-to-the-NQK-Q8-Peptide-from-Common-Cold-Coronaviruses

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Pre-existing Immunity to the NQK-Q8 Peptide from Common Cold Coronaviruses

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

A growing body of evidence indicates that pre-existing T-cell immunity, acquired from past infections with common cold coronaviruses (HCoVs), can cross-react with SARS-CoV-2, the virus responsible for COVID-19.[1][2] This cross-reactivity may influence the clinical course of COVID-19, with some studies suggesting it contributes to milder disease.[1] A key focus of this research has been on specific T-cell epitopes that are conserved between HCoVs and SARS-CoV-2. This guide provides an in-depth technical overview of the core concepts, quantitative data, and experimental protocols related to the study of pre-existing immunity, with a particular focus on immunodominant peptides that elicit such cross-reactive responses.

Introduction: T-Cell Cross-Reactivity

The human immune system, particularly memory T-cells, retains a record of previously encountered pathogens.[1] This immunological memory allows for a more rapid and robust response upon re-exposure. Several studies have reported that a significant portion of the population (20-50%) never exposed to SARS-CoV-2 still possesses T-cells that react to its antigens.[3] This phenomenon is largely attributed to prior exposure to "common cold" coronavirates (HCoVs), such as HCoV-OC43, HCoV-HKU1, HCoV-NL63, and HCoV-229E.[3]

The basis for this cross-reactivity lies in the sequence homology of T-cell epitopes between these different coronaviruses. T-cell receptors (TCRs) from memory T-cells generated in response to an HCoV infection can recognize and bind to structurally similar peptide epitopes derived from SARS-CoV-2 proteins when presented by Human Leukocyte Antigen (HLA) molecules on the surface of antigen-presenting cells. This pre-existing immunity is hypothesized to give the immune system a head start in fighting a new SARS-CoV-2 infection.[1]

The this compound and Other Key Cross-Reactive Epitopes

While cross-reactivity has been observed against various SARS-CoV-2 proteins, including the spike (S) and nucleocapsid (N) proteins, research has pinpointed specific immunodominant epitopes. One such region is within the nucleocapsid protein, which has been shown to induce a strong CD8+ T-cell response in a significant percentage of HLA-B7 positive individuals who have recovered from COVID-19.[4] Studies have identified several cross-reactive HLA-I-restricted epitopes within the SARS-CoV-2 nucleoprotein.[5]

Similarly, research has identified numerous CD4+ T-cell epitopes with high homology between SARS-CoV-2 and HCoVs.[6] These cross-reactive T-cells often exhibit phenotypes consistent with effector and central memory T-cells.[6] The presence of high levels of these cross-reactive T-cells, which often target internal viral proteins, has been associated with a lower likelihood of SARS-CoV-2 infection.[7]

Quantitative Analysis of Pre-existing Cross-Reactive T-Cell Immunity

The frequency and magnitude of cross-reactive T-cell responses have been quantified in numerous studies. The tables below summarize key findings from research on unexposed, convalescent, and vaccinated populations.

Table 1: Prevalence of SARS-CoV-2 Reactive T-Cells in Unexposed Individuals

Cohort DescriptionPercentage of Individuals with Reactive T-CellsPrimary T-Cell TypeTarget ProteinsCitation
Healthy Donors (USA, 2015-2018)40-60%CD4+ > CD8+Spike and other proteins[1]
Healthy Donors (Germany)34%Not specifiedSpike peptides[3]
Healthy Donors (Netherlands)10% (CD4+ against Spike), 20% (CD4+ against non-Spike)CD4+ and CD8+Spike and non-Spike proteins[3]
Asymptomatic, Seronegative Individuals with Prolonged ExposureShowed cross-reactive response to full-length antigensT-CellsFull-length viral antigens[8]

Table 2: Characteristics of Cross-Reactive CD8+ T-Cell Responses

Target Epitope RegionHLA RestrictionPercentage of Responders (COVID-19 Recovered)Frequency of Specific CD8+ T-CellsCitation
Nucleocapsid (N) Protein HotspotHLA-B780%Up to 25% of total CD8+ T-cells post-infection[4]
ORF1ab (immunodominant epitope)HLA-A*01:01High7-25% of total CD8+ T-cells post-infection[9]
Various (408 epitopes screened)Multiple (A01:01, A02:01, etc.)Varied by epitope0.001% to 0.471% of total CD8+ T-cells[10]

Detailed Experimental Protocols

The identification and characterization of cross-reactive T-cells rely on a set of established immunological assays. The following sections detail the core methodologies.

Peptide Synthesis and Library Creation

To identify T-cell epitopes, overlapping peptide libraries covering the proteomes of SARS-CoV-2 and other coronaviruses are synthesized.

  • Peptide Synthesis: Peptides are typically synthesized using solid-phase peptide synthesis. Crude peptides with a purity of >70% are often sufficient for initial screening.[5]

  • Solubilization: Lyophilized peptides are reconstituted, usually in dimethyl sulfoxide (B87167) (DMSO), to create high-concentration stock solutions.[5][10]

  • Peptide Pools: For high-throughput screening, individual peptides are often combined into "megapools" for stimulating peripheral blood mononuclear cells (PBMCs).[6][11]

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

PBMCs, which include T-cells, are the primary cell type used for these assays.

  • Blood Collection: Whole blood is collected from donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Density Gradient Centrifugation: The blood is diluted with a balanced salt solution and layered over a density gradient medium (e.g., Ficoll-Paque).

  • Separation: Centrifugation separates the blood components, with the PBMC layer forming at the interface between the plasma and the density gradient medium.

  • Washing: The isolated PBMC layer is collected and washed multiple times to remove platelets and residual gradient medium.

  • Cryopreservation: For later use, PBMCs are often cryopreserved in a medium containing fetal bovine serum and a cryoprotectant like DMSO.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method used to quantify the number of cytokine-secreting T-cells at a single-cell level.[12][13] It is frequently used to measure the frequency of antigen-specific T-cells.[13]

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (commonly Interferon-gamma, IFN-γ, or Interleukin-2, IL-2).

  • Cell Plating: PBMCs are added to the wells along with the peptide pools or individual peptides for stimulation. A positive control (e.g., phytohemagglutinin) and a negative control (medium only) are included.

  • Incubation: The plate is incubated (e.g., 18-24 hours) in a CO2 incubator, allowing T-cells to activate and secrete cytokines.[12][14]

  • Detection: After incubation, the cells are washed away. A biotinylated detection antibody for the cytokine is added, followed by an enzyme-linked streptavidin conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

  • Spot Development: A substrate is added that precipitates as a colored spot at the location of cytokine secretion.[12]

  • Analysis: The spots are counted using an automated ELISpot reader. The results are typically expressed as Spot Forming Units (SFU) per million PBMCs.

Intracellular Cytokine Staining (ICS) with Flow Cytometry

ICS is a powerful technique that allows for the simultaneous identification of cell surface markers and intracellular cytokine production, providing phenotypic information about the responding T-cells.[15]

  • Cell Stimulation: PBMCs are stimulated with peptides for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate inside the cell.

  • Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.[15] A viability dye is often included to exclude dead cells.[15]

  • Fixation and Permeabilization: Cells are treated with a fixation buffer to preserve them and then a permeabilization buffer to create pores in the cell membrane.

  • Intracellular Staining: Fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) are added and incubated with the permeabilized cells.[15]

  • Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of each individual cell.

  • Data Analysis: The data is analyzed using specialized software to quantify the percentage of CD4+ or CD8+ T-cells that are producing specific cytokines in response to the peptide stimulation.

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes in the study of T-cell cross-reactivity.

Experimental_Workflow Experimental Workflow for Identifying Cross-Reactive T-Cells cluster_sample Sample Processing cluster_assay T-Cell Stimulation & Assay cluster_analysis Data Analysis Blood Whole Blood from Unexposed Donor PBMC Isolate PBMCs via Density Gradient Blood->PBMC Stimulate Stimulate PBMCs with SARS-CoV-2 Peptide Pool PBMC->Stimulate ELISpot IFN-γ / IL-2 ELISpot Assay Stimulate->ELISpot ICS Intracellular Cytokine Staining (ICS) Stimulate->ICS Count Count Spot Forming Units (SFU) ELISpot->Count Flow Flow Cytometry Analysis ICS->Flow Result Quantify % of Cytokine+ CD4+ / CD8+ T-Cells Count->Result Flow->Result T_Cell_Cross_Reactivity Mechanism of T-Cell Cross-Reactivity cluster_hcov Initial Infection cluster_sars Subsequent SARS-CoV-2 Exposure HCoV Common Cold Coronavirus (HCoV) APC1 Antigen Presenting Cell (APC) HCoV->APC1 infects TCR_Memory Memory T-Cell (TCR specific for HCoV peptide) APC1->TCR_Memory presents HCoV peptide Activation Rapid T-Cell Activation & Response TCR_Memory->Activation Cross-recognizes SARS SARS-CoV-2 APC2 Antigen Presenting Cell (APC) SARS->APC2 infects APC2->Activation presents homologous SARS-CoV-2 peptide TCR_Signaling_Pathway T-Cell Receptor (TCR) Signaling Cascade TCR TCR-CD3 Complex Lck Lck TCR->Lck activates pMHC Peptide-MHC on APC pMHC->TCR binds ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT / SLP-76 ZAP70->LAT phosphorylates PLCg PLCγ1 LAT->PLCg AP1 AP-1 LAT->AP1 DAG DAG PLCg->DAG cleaves PIP2 to IP3 IP3 PLCg->IP3 cleaves PIP2 to PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Cytokines Cytokine Production (IFN-γ, IL-2) NFkB->Cytokines activate transcription of NFAT->Cytokines activate transcription of AP1->Cytokines activate transcription of

References

Methodological & Application

Application Notes and Protocols for NQK-Q8 Peptide in T-Cell Stimulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for designing and executing T-cell stimulation assays using the NQK-Q8 peptide. The methodologies outlined herein are intended to guide researchers in accurately assessing T-cell responses, a critical aspect of immunology research and therapeutic development. The protocols cover key techniques including intracellular cytokine staining (ICS) for flow cytometry and Enzyme-Linked Immunospot (ELISpot) assays. Additionally, this document includes quantitative data on cytokine production in response to NQK-Q8 stimulation and visual diagrams of the T-cell activation signaling pathway and a general experimental workflow.

Key Concepts in T-Cell Activation

T-cell activation is a cornerstone of the adaptive immune response, initiated by the interaction of the T-cell receptor (TCR) with a specific peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC).[1][2][3] This primary signal, in conjunction with co-stimulatory signals, triggers a cascade of intracellular signaling events.[1][4] These signaling pathways ultimately lead to T-cell proliferation, differentiation, and the secretion of effector cytokines.[4][5][6]

Quantitative Data: T-Cell Response to this compound

The following table summarizes the quantitative analysis of cytokine production by CD8+ T-cells in response to stimulation with the this compound. The data is derived from intracellular cytokine staining assays.[7]

Cytokine/Effector MoleculeMean Percentage of Positive CD8+ T-cells (%)
IFNγ1.5
TNF1.2
IL-20.8
MIP-1β1.0
CD107a0.9

Table 1: Summary of CD8+ T-cell functional responses to this compound stimulation. Data represents the mean percentage of cytokine-positive cells from five donors after subtracting the no-peptide control.[7]

Experimental Protocols

Protocol 1: Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol details the steps for stimulating peripheral blood mononuclear cells (PBMCs) with the this compound and subsequently staining for intracellular cytokines to be analyzed by flow cytometry.

Materials:

  • Cryopreserved PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Brefeldin A (e.g., GolgiPlug)

  • Fixable Viability Dye

  • Anti-CD3, Anti-CD4, Anti-CD8 antibodies

  • Anti-IFNγ, Anti-TNF, Anti-IL-2 antibodies

  • Fixation/Permeabilization Buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Thawing and Resting PBMCs:

    • Thaw cryopreserved PBMCs quickly in a 37°C water bath.

    • Transfer cells to a 15 mL conical tube containing pre-warmed complete RPMI medium.

    • Centrifuge at 400 x g for 10 minutes.

    • Resuspend the cell pellet in fresh medium and count the cells.

    • Adjust the cell concentration to 1-2 x 10^6 cells/mL and let them rest for at least 2 hours at 37°C, 5% CO2.[8]

  • Peptide Stimulation:

    • Plate 1 x 10^6 PBMCs per well in a 96-well round-bottom plate.

    • Prepare a working solution of the this compound at the desired final concentration (e.g., 1-10 µg/mL).[9][10]

    • Add the peptide to the corresponding wells. Include a negative control (DMSO vehicle) and a positive control (e.g., SEB or a peptide pool).

    • Incubate for 1-2 hours at 37°C, 5% CO2.

  • Inhibition of Cytokine Secretion:

    • Add Brefeldin A to each well according to the manufacturer's instructions to block cytokine secretion.[9]

    • Incubate for an additional 4-6 hours at 37°C, 5% CO2.[9]

  • Staining:

    • Harvest the cells and transfer them to FACS tubes.

    • Wash the cells with PBS.

    • Stain with a fixable viability dye to exclude dead cells.

    • Perform surface staining with anti-CD3, anti-CD4, and anti-CD8 antibodies for 20-30 minutes at 4°C.[9]

    • Wash the cells.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization buffer.

    • Perform intracellular staining with anti-IFNγ, anti-TNF, and anti-IL-2 antibodies for 30 minutes at 4°C.

    • Wash the cells and resuspend them in FACS buffer.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer.

    • Gate on viable, single CD3+ T-cells, and then further gate on CD4+ and CD8+ populations to analyze cytokine expression.

Protocol 2: ELISpot Assay

This protocol outlines the procedure for detecting cytokine-secreting T-cells in response to this compound stimulation using the ELISpot method.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Capture antibody (e.g., anti-IFNγ)

  • Blocking solution (e.g., 1% BSA in PBS)

  • PBMCs

  • This compound

  • Detection antibody (biotinylated, e.g., anti-IFNγ)

  • Streptavidin-HRP

  • Substrate solution (e.g., AEC)

  • ELISpot reader

Procedure:

  • Plate Preparation:

    • Coat the ELISpot plate with the capture antibody overnight at 4°C.

    • Wash the plate with sterile PBS.

    • Block the plate with a blocking solution for at least 1 hour at room temperature.

  • Cell Plating and Stimulation:

    • Wash the plate to remove the blocking solution.

    • Add 2-3 x 10^5 PBMCs per well.[9]

    • Add the this compound to the appropriate wells at the desired final concentration. Include negative and positive controls.

    • Incubate the plate at 37°C, 5% CO2 for 18-24 hours.[9]

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-HRP and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add the substrate solution and incubate until spots develop.

    • Stop the reaction by washing with distilled water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots using an automated ELISpot reader.

Diagrams

T_Cell_Signaling_Pathway cluster_TCR_Complex TCR Complex cluster_APC APC cluster_Intracellular_Signaling Intracellular Signaling Cascade cluster_Nuclear_Events Nuclear Events TCR TCR Lck Lck TCR->Lck CD3 CD3 CD28 CD28 (Co-stimulation) pMHC Peptide-MHC pMHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ release IP3->Ca PKC PKC DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Transcription Gene Transcription (e.g., IL-2, IFNγ) NFAT->Gene_Transcription NFkB NF-κB PKC->NFkB NFkB->Gene_Transcription AP1 AP-1 Ras_MAPK->AP1 AP1->Gene_Transcription Cellular_Response Cellular Response (Proliferation, Cytokine Secretion, Differentiation) Gene_Transcription->Cellular_Response

Caption: T-Cell Receptor (TCR) Signaling Pathway.

Experimental_Workflow Start Start: Isolate PBMCs Rest Rest Cells (2-4 hours) Start->Rest Stimulate Stimulate with This compound Rest->Stimulate Add_BrefeldinA Add Brefeldin A (for ICS) Stimulate->Add_BrefeldinA ICS Pathway Incubate_ELISpot Incubate (18-24 hours) Stimulate->Incubate_ELISpot ELISpot Pathway Incubate_ICS Incubate (4-6 hours) Add_BrefeldinA->Incubate_ICS Stain Surface & Intracellular Staining Incubate_ICS->Stain Develop_ELISpot Develop ELISpot Plate Incubate_ELISpot->Develop_ELISpot Acquire Acquire on Flow Cytometer Stain->Acquire Analyze_Flow Analyze Data: Cytokine Expression Acquire->Analyze_Flow Analyze_ELISpot Analyze Data: Spot Forming Units Develop_ELISpot->Analyze_ELISpot

Caption: Experimental Workflow for T-Cell Stimulation Assays.

References

Application Notes and Protocols for the Cellular Study of NQK-Q8 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of novel peptides in cellular models is fundamental to understanding their biological activities and therapeutic potential. This document provides a comprehensive set of protocols for the initial characterization of the NQK-Q8 peptide in vitro. The following application notes detail experimental workflows for assessing cellular uptake, cytotoxicity, induction of apoptosis, and potential effects on intracellular signaling pathways. These protocols are designed to be adaptable to various cell lines and research questions.

Assessment of NQK-Q8 Cellular Uptake

A primary step in characterizing a novel peptide is to determine if and how it enters cells. The following protocols describe methods to quantify and visualize the cellular uptake of NQK-Q8. For these experiments, it is advantageous to use a fluorescently labeled version of the this compound (e.g., FITC-NQK-Q8).

Quantitative Analysis of Cellular Uptake by Flow Cytometry

Flow cytometry offers a high-throughput method to quantify the percentage of cells that have internalized the peptide and the relative amount of peptide per cell.

Protocol:

  • Cell Preparation: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight.

  • Peptide Treatment: Prepare various concentrations of FITC-NQK-Q8 in serum-free media. Aspirate the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the peptide solutions to the wells and incubate for various time points (e.g., 1, 4, and 24 hours) at 37°C. Include an untreated control.

  • Cell Harvesting: Following incubation, aspirate the peptide solution and wash the cells twice with cold PBS.

  • Trypsinization: Add 100 µL of 0.05% trypsin-EDTA to each well and incubate for 5-10 minutes at 37°C to detach the cells and remove non-internalized, membrane-bound peptide.[1]

  • Neutralization: Add 400 µL of complete medium to neutralize the trypsin.

  • Cell Collection: Transfer the cell suspension to flow cytometry tubes.

  • Centrifugation: Pellet the cells by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation and a 525/50 nm bandpass filter for FITC emission. Record the percentage of FITC-positive cells and the mean fluorescence intensity.

Data Presentation:

Treatment GroupConcentration (µM)Incubation Time (h)% FITC-Positive CellsMean Fluorescence Intensity (MFI)
Untreated Control040.5 ± 0.150 ± 10
FITC-NQK-Q81425.3 ± 2.1850 ± 75
FITC-NQK-Q85468.9 ± 5.43200 ± 250
FITC-NQK-Q810492.1 ± 3.87500 ± 500

Experimental Workflow for Cellular Uptake Analysis

G Workflow for Cellular Uptake Analysis A Seed cells in 24-well plate B Treat with FITC-NQK-Q8 A->B C Incubate for desired time points B->C D Wash and trypsinize cells C->D E Analyze by flow cytometry D->E F Quantify % positive cells and MFI E->F

Caption: Workflow for quantifying peptide uptake using flow cytometry.

Qualitative Analysis of Cellular Localization by Confocal Microscopy

Confocal microscopy allows for the visualization of the subcellular localization of the internalized peptide.

Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

  • Peptide Treatment: Treat the cells with FITC-NQK-Q8 as described in the flow cytometry protocol.

  • Washing: After incubation, wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular staining).

  • Nuclear Staining: Stain the cell nuclei with DAPI (4′,6-diamidino-2-phenylindole).

  • Mounting: Mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a confocal microscope.

Assessment of NQK-Q8 Cytotoxicity

It is crucial to determine the effect of the this compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate overnight.[2]

  • Peptide Treatment: Treat the cells with a range of NQK-Q8 concentrations for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Data Presentation:

NQK-Q8 Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
198.5 ± 4.195.3 ± 3.992.8 ± 5.5
1092.1 ± 3.785.6 ± 4.278.4 ± 4.9
5065.4 ± 6.245.1 ± 5.122.9 ± 3.8
10030.2 ± 4.515.8 ± 2.98.7 ± 1.9

Experimental Workflow for Cytotoxicity Assay

G Workflow for MTT Cytotoxicity Assay A Seed cells in 96-well plate B Treat with NQK-Q8 A->B C Incubate for 24, 48, 72h B->C D Add MTT reagent C->D E Solubilize formazan D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for assessing peptide cytotoxicity via MTT assay.

Assessment of Apoptosis Induction

To determine if cytotoxicity is due to programmed cell death, an apoptosis assay can be performed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with NQK-Q8 at concentrations determined from the cytotoxicity assay (e.g., IC50 concentration) for 24 hours.

  • Cell Harvesting: Harvest the cells as described in the cellular uptake protocol.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Data Presentation:

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
NQK-Q8 (IC50)40.1 ± 3.535.8 ± 2.924.1 ± 3.1

Experimental Workflow for Apoptosis Assay

G Workflow for Annexin V/PI Apoptosis Assay A Treat cells with NQK-Q8 B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E

Caption: Workflow for detecting apoptosis by Annexin V/PI staining.

Investigation of NQK-Q8 Impact on Cell Signaling

Novel peptides can exert their effects by modulating intracellular signaling pathways. A common pathway to investigate is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.

Protocol: Western Blotting for MAPK Pathway Activation

  • Cell Treatment and Lysis: Treat cells with NQK-Q8 for various short time points (e.g., 0, 15, 30, 60 minutes). After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key MAPK proteins (e.g., p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Time (min)p-ERK1/2 / Total ERK1/2 (Fold Change)p-p38 / Total p38 (Fold Change)p-JNK / Total JNK (Fold Change)
01.01.01.0
152.5 ± 0.31.2 ± 0.10.9 ± 0.2
303.8 ± 0.51.1 ± 0.21.0 ± 0.1
601.5 ± 0.21.0 ± 0.11.1 ± 0.2

Representative MAPK/ERK Signaling Pathway

G MAPK/ERK Signaling Pathway cluster_0 MAPK/ERK Signaling Pathway cluster_1 MAPK/ERK Signaling Pathway Receptor Growth Factor Receptor Grb2 Grb2 Receptor->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression NQK-Q8 NQK-Q8 NQK-Q8->Receptor Hypothesized Interaction

Caption: A potential signaling pathway that could be investigated.

References

Application of NQK-Q8 Peptide in ELISpot Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2][3] This technique is particularly valuable in immunology, vaccine development, and cancer research for assessing antigen-specific T-cell responses.[4][5][6] The NQK-Q8 peptide has been identified as an epitope that can elicit T-cell responses. This document provides detailed application notes and a comprehensive protocol for the use of the this compound in ELISpot assays to measure antigen-specific T-cell activation.

Principle of the ELISpot Assay

The ELISpot assay is a modification of the ELISA technique. It utilizes a 96-well plate coated with a capture antibody specific for a cytokine of interest (e.g., IFN-γ, TNF-α).[1][2] When immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), are cultured in these wells and stimulated with a specific antigen like the this compound, activated T-cells begin to secrete cytokines. The secreted cytokines are immediately captured by the antibodies on the membrane surface in the vicinity of the secreting cell.[1][2] After cell removal, a second, biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate.[2] Finally, a substrate is added that precipitates upon enzymatic action, forming a visible spot on the membrane.[2][3] Each spot represents a single cytokine-secreting cell, allowing for the quantification of the antigen-specific immune response.[1][2]

Application Notes

Cell Preparation and Handling:

  • The viability and functionality of the cells are critical for a successful ELISpot assay.[2] It is recommended to use freshly isolated PBMCs for optimal results.

  • If using cryopreserved cells, it is advisable to let them rest for at least one hour after thawing to allow for the recovery of cellular function and the removal of dead cells.

  • Ensure single-cell suspension to avoid cell clumping, which can lead to inaccurate spot counting.

Peptide Stimulation:

  • The this compound should be of high purity and reconstituted in a suitable solvent like DMSO, and then further diluted in cell culture medium to the desired working concentration.

  • It is crucial to include appropriate controls in the experimental setup:

    • Negative Control: Cells cultured with medium and the same concentration of the peptide solvent (e.g., DMSO) used for the this compound. This control helps to determine the background level of cytokine secretion.

    • Positive Control: Cells stimulated with a mitogen such as Phytohaemagglutinin (PHA) or a pool of control peptides to confirm cell viability and their ability to secrete the cytokine of interest.

Data Analysis and Interpretation:

  • The number of spots, or Spot Forming Cells (SFCs), in each well is counted using an automated ELISpot reader.[1]

  • The antigen-specific response is calculated by subtracting the average number of spots in the negative control wells from the average number of spots in the NQK-Q8 stimulated wells.[4]

  • A response is generally considered positive if the number of spots in the stimulated wells is significantly higher than in the negative control wells (e.g., at least double and a minimum of 5-10 spots above background).

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay for this compound-Specific T-Cells

Materials:

  • Human IFN-γ ELISpot kit (containing capture antibody, biotinylated detection antibody, and streptavidin-enzyme conjugate)

  • PVDF-membrane 96-well plates

  • This compound (lyophilized)

  • DMSO (for peptide reconstitution)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Phytohaemagglutinin (PHA) as a positive control

  • Phosphate Buffered Saline (PBS)

  • 35-70% Ethanol (B145695)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Substrate solution (e.g., BCIP/NBT)

  • Sterile water

Procedure:

Day 1: Plate Coating

  • Pre-wet the PVDF membrane of each well of the 96-well plate with 15 µL of 35-70% ethanol for 1 minute.

  • Wash the plate 3 times with 200 µL/well of sterile PBS.

  • Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS.

  • Add 100 µL of the diluted capture antibody to each well.

  • Incubate the plate overnight at 4°C.

Day 2: Cell Stimulation

  • Prepare the this compound stock solution by reconstituting the lyophilized peptide in DMSO. Further dilute to the desired final concentration (e.g., 1-10 µg/mL) in complete RPMI medium. Also, prepare the PHA positive control (e.g., 1-5 µg/mL) and a vehicle control (medium with the same final concentration of DMSO as the peptide solution).

  • Aspirate the capture antibody solution from the plate and wash the wells once with 200 µL of sterile PBS.

  • Block the membrane by adding 200 µL/well of complete RPMI medium and incubate for at least 2 hours at 37°C.

  • Thaw or isolate PBMCs and adjust the cell concentration to 2-3 x 10^6 cells/mL in complete RPMI medium.

  • Remove the blocking medium from the plate.

  • Add 50 µL of the prepared peptide solutions (NQK-Q8, PHA, or vehicle control) to the appropriate wells in triplicate.

  • Add 50 µL of the cell suspension (containing 1-1.5 x 10^5 cells) to each well.

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2. Do not disturb the plates during incubation to ensure the formation of distinct spots.[4]

Day 3: Detection and Development

  • Discard the cells by flicking the plate and wash the wells 6 times with 200 µL/well of Wash Buffer.

  • Dilute the biotinylated anti-IFN-γ detection antibody in PBS containing 0.5% BSA.

  • Add 100 µL of the diluted detection antibody to each well.

  • Incubate the plate for 2 hours at 37°C.

  • Wash the plate 3 times with Wash Buffer.

  • Dilute the streptavidin-enzyme conjugate in PBS.

  • Add 100 µL of the diluted conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate 3 times with Wash Buffer, followed by 3 washes with PBS alone to remove any residual Tween-20.[4]

  • Add 100 µL of the substrate solution to each well and monitor for spot development (typically 5-20 minutes).

  • Stop the reaction by washing the plate thoroughly with tap water.

  • Allow the plate to dry completely in the dark.

  • Count the spots in each well using an automated ELISpot reader.

Data Presentation

The quantitative results of an ELISpot assay using the this compound can be summarized in a table for clear comparison.

Table 1: Representative IFN-γ ELISpot Results for this compound Stimulation

Donor IDConditionReplicate 1 (SFC/10^6 cells)Replicate 2 (SFC/10^6 cells)Replicate 3 (SFC/10^6 cells)Mean (SFC/10^6 cells)Std. Dev.NQK-Q8 Specific Response (Mean SFC/10^6 cells)
1 Negative Control (Vehicle)5866.31.5-
NQK-Q8 (10 µg/mL)125138131131.36.5125
Positive Control (PHA)850895872872.322.5-
2 Negative Control (Vehicle)1012910.31.5-
NQK-Q8 (10 µg/mL)15181616.31.56
Positive Control (PHA)910945923926.017.5-

SFC: Spot Forming Cells NQK-Q8 Specific Response = Mean (NQK-Q8) - Mean (Negative Control)

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I TCR TCR MHC->TCR Signal 1: Antigen Recognition CD8 CD8 MHC->CD8 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2: Co-stimulation Activation T-Cell Activation Cytokine_Secretion Cytokine Secretion (e.g., IFN-γ) Activation->Cytokine_Secretion NQK_Q8 This compound NQK_Q8->MHC Binding ELISpot_Workflow cluster_Day1 Day 1: Plate Preparation cluster_Day2 Day 2: Cell Culture cluster_Day3 Day 3: Detection Coat_Plate 1. Coat 96-well PVDF plate with anti-cytokine capture Ab Incubate_O_N 2. Incubate overnight at 4°C Coat_Plate->Incubate_O_N Block_Plate 3. Block plate with medium Incubate_O_N->Block_Plate Add_Stimuli 4. Add this compound, positive, and negative controls Block_Plate->Add_Stimuli Add_Cells 5. Add PBMCs to wells Add_Stimuli->Add_Cells Incubate_Cells 6. Incubate 18-24h at 37°C Add_Cells->Incubate_Cells Wash_Cells 7. Wash plate to remove cells Incubate_Cells->Wash_Cells Add_Detection_Ab 8. Add biotinylated detection antibody Wash_Cells->Add_Detection_Ab Add_Enzyme 9. Add streptavidin-enzyme conjugate Add_Detection_Ab->Add_Enzyme Add_Substrate 10. Add substrate and develop spots Add_Enzyme->Add_Substrate Stop_Reaction 11. Stop reaction by washing Add_Substrate->Stop_Reaction Read_Plate 12. Dry and read plate Stop_Reaction->Read_Plate

References

Application Note & Protocol: Quantitative Mass Spectrometry Analysis of NQK-Q8 Peptide Presentation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the identification and quantification of the specific peptide NQK-Q8 presented on Major Histocompatibility Complex (MHC) Class I molecules using mass spectrometry-based immunopeptidomics.

Introduction

The presentation of peptides by MHC molecules on the cell surface is a cornerstone of the adaptive immune system. T-cells recognize these peptide-MHC complexes, initiating an immune response against infected or malignant cells. The precise identification and quantification of specific presented peptides, such as the hypothetical NQK-Q8, are crucial for the development of targeted immunotherapies, vaccines, and diagnostics. Mass spectrometry-based immunopeptidomics has become the definitive method for in-depth analysis of the peptide repertoire presented by cells.[1][2] This application note details a comprehensive workflow for the isolation and analysis of MHC class I-associated peptides, with a focus on quantifying the presentation of the NQK-Q8 peptide.

The described protocol involves the immunoaffinity purification of peptide-MHC complexes from cell lysates, followed by the elution of bound peptides and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This powerful technique allows for the sensitive and specific identification of thousands of peptides in a single experiment, providing a detailed snapshot of the cellular immunopeptidome.[6]

Signaling Pathways and Experimental Workflow

MHC Class I Antigen Presentation Pathway

Endogenously synthesized proteins, including foreign antigens from intracellular pathogens (e.g., viruses) or mutated self-proteins in cancer cells, are processed through the MHC class I pathway.[7] Proteins are degraded into smaller peptides by the proteasome. These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[7] Within the ER, peptides are loaded onto newly synthesized MHC class I molecules. The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T-cells.[7]

MHC_Class_I_Pathway MHC Class I Antigen Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Prot Endogenous Protein (e.g., source of NQK-Q8) Ub Ubiquitin Prot->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Peptides Peptides (including NQK-Q8) Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP Transport Peptide_MHC Peptide-MHC I Complex TAP->Peptide_MHC Peptide Loading MHC_I MHC Class I MHC_I->Peptide_MHC Presented_Peptide Presented NQK-Q8-MHC I Peptide_MHC->Presented_Peptide Transport to Surface

Caption: MHC Class I Antigen Presentation Pathway.

Experimental Workflow

The overall experimental workflow for the analysis of the this compound involves several key stages, from sample preparation to data analysis. This process is designed to isolate and identify low-abundance peptides presented on MHC molecules.

Experimental_Workflow Immunopeptidomics Workflow for NQK-Q8 Analysis Cell_Culture Cell Culture (Expressing NQK-Q8 source protein) Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis IP Immunoprecipitation (anti-MHC I antibody) Cell_Lysis->IP Elution Peptide Elution IP->Elution Purification Peptide Purification (C18 Solid-Phase Extraction) Elution->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS Data_Analysis Data Analysis (Peptide Identification & Quantification) LC_MS->Data_Analysis Result NQK-Q8 Presentation Level Data_Analysis->Result

Caption: Immunopeptidomics Workflow for NQK-Q8 Analysis.

Experimental Protocols

The following protocols provide a step-by-step guide for the mass spectrometry analysis of MHC class I-presented peptides.

Cell Culture and Lysis
  • Cell Culture: Culture cells of interest (e.g., tumor cell lines, virally infected cells) under appropriate conditions to a sufficient number, typically 0.5-1 x 10⁹ cells per sample for comprehensive immunopeptidome analysis.

  • Harvesting: Harvest cells and wash them three times with cold phosphate-buffered saline (PBS).

  • Lysis: Lyse the cell pellet with a lysis buffer (e.g., 0.5% CHAPS in PBS with protease inhibitors) for 1 hour at 4°C with rotation.[8]

  • Clarification: Centrifuge the lysate at 18,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble MHC-peptide complexes.[8]

Immunoaffinity Purification of MHC-Peptide Complexes
  • Antibody Coupling: Covalently couple an anti-MHC class I antibody (e.g., W6/32) to protein A or protein G sepharose beads.

  • Immunoprecipitation: Incubate the clarified cell lysate with the antibody-coupled beads overnight at 4°C with rotation to capture MHC-peptide complexes.[8]

  • Washing: Wash the beads extensively with a series of wash buffers of decreasing salt concentration to remove non-specifically bound proteins. A typical wash series could be:

    • Wash Buffer 1: 50 mM Tris-HCl pH 8.0, 150 mM NaCl

    • Wash Buffer 2: 50 mM Tris-HCl pH 8.0, 450 mM NaCl

    • Wash Buffer 3: 50 mM Tris-HCl pH 8.0, 150 mM NaCl

    • Wash Buffer 4: 50 mM Tris-HCl pH 8.0[9]

Peptide Elution and Purification
  • Elution: Elute the MHC-peptide complexes from the beads by adding an acidic solution, such as 1% trifluoroacetic acid (TFA), and incubating for 5-10 minutes at room temperature.[8]

  • Separation: Separate the eluted peptides from the MHC molecules and antibody using a molecular weight cut-off filter (e.g., 3 kDa).

  • Desalting: Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column or ZipTips.[10]

    • Activate the C18 material with methanol.

    • Equilibrate with 0.1% TFA.

    • Load the peptide sample.

    • Wash with 0.1% TFA.

    • Elute the peptides with a solution of acetonitrile (B52724) and 0.1% TFA (e.g., 28% acetonitrile/0.1% TFA).[8]

  • Lyophilization: Lyophilize the purified peptides to dryness and store at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis
  • Resuspension: Reconstitute the dried peptides in a solution suitable for mass spectrometry, such as 0.1% formic acid in water.

  • Chromatography: Separate the peptides using a nano-flow liquid chromatography system with a reversed-phase column. A typical gradient would be a 60-minute gradient from 2% to 35% acetonitrile in 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).[11]

    • MS1 Scan: Acquire full MS scans over a mass-to-charge (m/z) range of 350-1500.

    • MS2 Scan (Tandem MS): Use a data-dependent acquisition (DDA) method to select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

Data Analysis
  • Database Search: Search the acquired tandem mass spectra against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant or PEAKS.[6][11] The search should be configured for "unspecific" or "no-enzyme" cleavage to account for the non-tryptic nature of MHC-presented peptides.

  • Peptide Identification: Identify peptides with a high degree of confidence, typically using a false discovery rate (FDR) of 1%.

  • Quantification: For relative quantification of the this compound, label-free quantification (LFQ) can be employed. The intensity of the precursor ion for the this compound can be compared across different samples or conditions. For absolute quantification, a synthetic, isotopically labeled version of the this compound can be spiked into the sample as an internal standard.[12]

Data Presentation

Quantitative data from the mass spectrometry analysis should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Relative Quantification of this compound Presentation

Sample ConditionNQK-Q8 Precursor Intensity (Arbitrary Units)Fold Change vs. Control
Control (Untreated)1.5 x 10⁶1.0
Treatment A4.5 x 10⁶3.0
Treatment B7.5 x 10⁵0.5

Table 2: Absolute Quantification of this compound Presentation

Sample ConditionNQK-Q8 Copies per Cell
Control (Untreated)150
Treatment A450
Treatment B75

Conclusion

This application note provides a comprehensive protocol for the mass spectrometry-based analysis of the this compound presented on MHC class I molecules. The detailed workflow, from cell culture to data analysis, enables the reliable identification and quantification of this specific peptide. The provided methodologies can be adapted for the analysis of other MHC-presented peptides and are applicable to a wide range of research areas, including immunology, oncology, and infectious disease. The quantitative data obtained from these experiments can provide critical insights into antigen presentation and guide the development of novel immunotherapies.

References

Troubleshooting & Optimization

Technical Support Center: NQK-Q8 Peptide T-Cell Response Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low T-cell responses to the NQK-Q8 peptide in their experiments.

Troubleshooting Guide

This guide addresses common issues that can lead to a weak or absent T-cell response when using the this compound for in vitro stimulation.

Question: Why am I observing a low or no T-cell response to the this compound in my assay?

Answer: A low T-cell response to NQK-Q8 can stem from several factors, ranging from the quality of the peptide and cells to the specifics of your experimental setup. Below is a systematic guide to help you troubleshoot the issue.

Peptide-Related Issues
  • Is the this compound correctly stored and handled? Peptides are sensitive to degradation. Ensure that the lyophilized peptide was stored at -20°C or -80°C and that stock solutions, once prepared, are stored in appropriate aliquots to avoid repeated freeze-thaw cycles.

  • Has the peptide been properly reconstituted? The solubility of peptides can vary. Ensure you are using the recommended solvent to fully dissolve the this compound. Aggregated peptides will not effectively stimulate T-cells.[1]

  • Is the peptide concentration optimal? The concentration of the peptide is a critical parameter.[2] A titration experiment to determine the optimal concentration of NQK-Q8 for your specific T-cell population and antigen-presenting cells (APCs) is highly recommended.

Cell-Related Issues
  • Are the peripheral blood mononuclear cells (PBMCs) or isolated T-cells viable and healthy? Low cell viability will naturally lead to a poor response. It is crucial to use freshly isolated cells whenever possible and to handle them gently during processing to maintain their health.

  • Is the donor HLA type compatible with the this compound? T-cell responses are MHC-restricted. The this compound may be presented by specific HLA alleles. Ensure that the cell donors have the appropriate HLA type for presenting this peptide. For instance, certain HLA variations can influence the effectiveness of T-cell responses to viral peptides.

  • Are the antigen-presenting cells (APCs) functional? T-cells require APCs, such as dendritic cells or B cells, to present the peptide.[3] Ensure that your APCs are viable and functional. In some cases, maturation of APCs with agents like LPS may be necessary, although this can also lead to T-cell anergy if not optimized.[3]

Experimental Setup and Protocol Issues
  • Is the cell density appropriate? The density of cells in the culture wells can impact T-cell activation. A titration of cell densities is recommended to find the optimal concentration for your assay.[2]

  • Is the incubation time sufficient? T-cell activation, proliferation, and cytokine secretion occur over time. The incubation period should be optimized for the specific readout of your assay (e.g., proliferation, cytokine production).[2]

  • Are co-stimulatory signals adequate? T-cell activation requires both the T-cell receptor (TCR) signal (from peptide-MHC) and a co-stimulatory signal (e.g., from CD28). In some in vitro systems, the addition of soluble anti-CD28 antibodies may be necessary to achieve robust activation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the this compound?

A1: The this compound is a specific amino acid sequence that can be recognized by T-cells. It has been studied in the context of cross-reactive T-cell responses, particularly in relation to SARS-CoV-2.[4]

Q2: What are the expected outcomes of a successful T-cell stimulation with NQK-Q8?

A2: A successful stimulation should result in T-cell activation, which can be measured by several readouts, including:

  • Proliferation: An increase in the number of T-cells specific to the peptide.

  • Cytokine production: Secretion of cytokines such as IFN-γ, TNF-α, and IL-2.[4]

  • Upregulation of activation markers: Increased expression of surface markers like CD25 and CD69.

Q3: Can I use whole protein instead of the this compound to stimulate T-cells?

A3: While whole proteins can be used, they require processing by APCs, which can be inefficient and variable. Using peptide pools or specific peptides like NQK-Q8 bypasses this step and provides a more standardized and specific stimulation.[5]

Q4: How can I confirm that my T-cells are responsive in general?

A4: It is essential to include a positive control in your experiment. This can be a mitogen like phytohemagglutinin (PHA) or a well-characterized peptide pool known to elicit a strong response in your donor population. Anti-CD3 antibodies can also be used to directly stimulate T-cells.[6]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for in vitro T-cell stimulation assays based on established protocols.

Table 1: Cell Seeding Densities

Cell TypeSeeding Density (cells/well in 96-well plate)Reference
PBMCs1 x 10^5 to 2 x 10^5[1]
Isolated T-cells1 x 10^5 to 2 x 10^6 cells/mL[2]

Table 2: Reagent Concentrations

ReagentWorking ConcentrationReference
Peptide (general)1 µM to 10 µM[1]
Anti-CD3 (plate-bound)5-10 µg/mL for coating[2]
Soluble Anti-CD282 µg/mL[2]

Table 3: Incubation Times

Assay ReadoutTypical Incubation TimeReference
T-cell Proliferation (CFSE assay)5-7 days[6]
Intracellular Cytokine Staining6 hours to overnight[7]
ELISpot24-48 hours[7]

Experimental Protocols

Protocol: In Vitro T-Cell Stimulation with this compound

This protocol provides a general framework for stimulating T-cells with the this compound and assessing the response via intracellular cytokine staining.

Materials:

  • Freshly isolated PBMCs

  • This compound stock solution

  • Complete RPMI-1640 medium

  • 96-well U-bottom culture plates

  • Brefeldin A

  • Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-IFN-γ)

  • Positive control (e.g., CEF peptide pool or anti-CD3)

  • Negative control (medium alone)

Procedure:

  • Prepare Cells: Isolate PBMCs from whole blood using density gradient centrifugation. Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.

  • Plate Cells: Add 100 µL of the cell suspension to each well of a 96-well U-bottom plate.

  • Prepare Peptide Dilutions: Dilute the this compound stock solution in complete RPMI-1640 to the desired final concentration (e.g., 2 µM). Also, prepare your positive and negative controls.

  • Stimulate Cells: Add 100 µL of the peptide solution or control to the appropriate wells.

  • Incubate: Culture the plate in a humidified incubator at 37°C with 5% CO2 for 6 hours to overnight. For the last 4-5 hours of incubation, add Brefeldin A to each well to block cytokine secretion.

  • Stain for Flow Cytometry:

    • Harvest the cells and wash them with PBS.

    • Perform surface staining with antibodies against markers like CD3 and CD8.

    • Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

    • Stain for intracellular cytokines, such as IFN-γ.

  • Acquire and Analyze Data: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of cytokine-producing T-cells in response to the this compound.

Visualizations

Signaling Pathway for T-Cell Activation

T_Cell_Activation Simplified T-Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Peptide-MHC Peptide-MHC Complex (NQK-Q8 on HLA) TCR T-Cell Receptor (TCR) Peptide-MHC->TCR Signal 1 Co-stim_Ligand Co-stimulatory Ligand (e.g., B7) Co-stim_Receptor Co-stimulatory Receptor (e.g., CD28) Co-stim_Ligand->Co-stim_Receptor Signal 2 Signaling_Cascade Intracellular Signaling (e.g., Lck, ZAP-70) TCR->Signaling_Cascade Co-stim_Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., NFAT, AP-1) Signaling_Cascade->Transcription_Factors Effector_Functions Effector Functions Transcription_Factors->Effector_Functions Gene Expression Proliferation Proliferation Effector_Functions->Proliferation Cytokine_Production Cytokine_Production Effector_Functions->Cytokine_Production Cytotoxicity Cytotoxicity Effector_Functions->Cytotoxicity

Caption: Simplified signaling pathway for T-cell activation.

Experimental Workflow for T-Cell Stimulation Assay

T_Cell_Workflow Experimental Workflow start Start isolate_pbmcs Isolate PBMCs from Donor Blood start->isolate_pbmcs prepare_cells Prepare Cell Suspension isolate_pbmcs->prepare_cells plate_cells Plate Cells in 96-well Plate prepare_cells->plate_cells add_stimuli Add this compound & Controls plate_cells->add_stimuli incubate Incubate (37°C, 5% CO2) add_stimuli->incubate add_brefeldin Add Brefeldin A (last 4-5 hours) incubate->add_brefeldin stain_cells Stain Cells for Surface & Intracellular Markers add_brefeldin->stain_cells acquire_data Acquire Data on Flow Cytometer stain_cells->acquire_data analyze_data Analyze Data acquire_data->analyze_data end End analyze_data->end

Caption: Experimental workflow for a T-cell stimulation assay.

Troubleshooting Logic for Low T-Cell Response

Troubleshooting_Workflow Troubleshooting Workflow start Low T-Cell Response to NQK-Q8 check_positive_control Positive Control OK? start->check_positive_control check_peptide Peptide Quality & Concentration OK? check_positive_control->check_peptide Yes action_fix_controls Troubleshoot Assay (e.g., new mitogen) check_positive_control->action_fix_controls No check_cells Cell Viability & Donor HLA OK? check_peptide->check_cells Yes action_fix_peptide Validate Peptide: New batch, titration check_peptide->action_fix_peptide No check_protocol Assay Protocol Optimized? check_cells->check_protocol Yes action_fix_cells Use Fresh Cells, Screen Donors check_cells->action_fix_cells No re_evaluate_hypothesis Re-evaluate Hypothesis: NQK-Q8 may be a weak agonist check_protocol->re_evaluate_hypothesis Yes action_fix_protocol Optimize Protocol: Cell density, time, co-stimulation check_protocol->action_fix_protocol No

Caption: Logical workflow for troubleshooting a low T-cell response.

References

NQK-Q8 Peptide: Technical Support & Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the stability and storage of the NQK-Q8 peptide. Adhering to these best practices is crucial for ensuring peptide integrity, experimental reproducibility, and maximizing shelf-life.

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store the lyophilized this compound upon arrival?

A1: For maximum stability, lyophilized peptides should be stored at -20°C or preferably -80°C upon receipt.[1][2] It is critical to keep the container tightly sealed and in a desiccated environment to protect it from moisture, which can significantly decrease long-term stability.[2] For short periods of days to weeks, storage at 4°C or even room temperature is acceptable, but -20°C is the minimum recommended temperature for any long-term storage.[3]

Q2: I need to use the peptide. What is the correct procedure for opening and weighing the lyophilized powder?

A2: Before opening the vial, it is crucial to allow the container to equilibrate to room temperature in a desiccator for at least 30 minutes.[4][5] This prevents atmospheric moisture from condensing on the cold peptide, as many peptides are hygroscopic.[1][4] Once equilibrated, briefly centrifuge the vial to ensure all the powder is at the bottom.[1][6] Weigh the desired amount quickly in a clean environment and promptly reseal the container, preferably under an inert gas like dry nitrogen, before returning it to cold storage.[3]

Q3: How should I reconstitute the this compound?

A3: Reconstitution is the process of dissolving the peptide powder in a solvent to prepare a stock solution.[7] The choice of solvent depends on the peptide's amino acid sequence. Always use sterile, high-purity solvents to prevent bacterial degradation or contamination.[4][5] For a new peptide, it's wise to test the solubility of a small portion first. Add the chosen solvent gently, aiming the stream down the side of the vial, not directly onto the peptide pellet.[5] Swirl or vortex gently; avoid vigorous shaking, as it can cause aggregation.[7]

Q4: What is the best way to store this compound once it is in solution?

A4: Peptide solutions are far less stable than their lyophilized form.[4] For optimal storage, you should:

  • Use a sterile, slightly acidic buffer (pH 5-7).[4]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which are highly detrimental to peptide stability.[4]

  • Store these aliquots frozen at -20°C or, for better preservation, at -80°C.[1][2]

Q5: Which amino acids in a peptide sequence are most prone to degradation?

A5: The stability of a peptide is highly dependent on its amino acid composition. Residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln) are particularly sensitive and can shorten the shelf-life of a peptide.[1] These amino acids are susceptible to degradation pathways like oxidation (Cys, Met, Trp) and deamidation (Asn, Gln).[8][9]

Peptide Stability & Storage Summary

The following table summarizes the recommended storage conditions for this compound in both lyophilized and solution states.

Peptide Form Temperature Duration Key Considerations
Lyophilized Powder -80°CYearsOptimal. Must be kept in a tightly sealed container with a desiccant to prevent moisture contamination.[1][6]
-20°CMonths to YearsRecommended. Protect from moisture and light.[2][4]
4°CDays to WeeksAcceptable for short-term storage only.
In Solution -80°CMonthsOptimal. Store in single-use aliquots to avoid freeze-thaw cycles. Use of a sterile, slightly acidic buffer (pH 5-7) is recommended.[4]
-20°CWeeks to MonthsRecommended. Avoid frost-free freezers which can have temperature fluctuations.[6]
4°CDaysNot recommended for anything other than immediate use (< 1 week).[6]

Troubleshooting Guide

This guide addresses common issues encountered during peptide handling and experimentation.

Problem Potential Cause Recommended Solution
Loss of Biological Activity 1. Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can denature the peptide.[4] 2. Improper Storage: Storing in solution at 4°C for too long or in a non-sterile solvent can lead to degradation.[6] 3. Oxidation: Sensitive residues (Met, Cys) may have oxidized.1. Always aliquot the stock solution into single-use volumes after reconstitution. 2. Ensure solutions are stored at -20°C or -80°C. Use sterile buffers.[4] 3. Use oxygen-free water for reconstitution and consider flushing vials with nitrogen.[4]
Peptide Won't Dissolve 1. Incorrect Solvent: The peptide's properties (hydrophobicity, charge) may make it insoluble in the chosen solvent. 2. Aggregation: The peptide may be forming insoluble aggregates.[10]1. Analyze the peptide sequence. For basic peptides (containing Lys, Arg), try a dilute acetic acid solution. For acidic peptides (Asp, Glu), try dilute ammonium (B1175870) hydroxide.[4] For very hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed first, followed by dilution.[5] 2. Gentle sonication may help break up aggregates. Ensure proper pH and ionic strength of the buffer.
Visible Precipitate/Cloudiness in Solution 1. Aggregation: Peptides, especially hydrophobic ones, can self-associate and fall out of solution.[11] 2. Bacterial Contamination: Non-sterile handling can introduce microbes that degrade the peptide.[4]1. The solution may be too concentrated. Try diluting it further. If particles are visible, the solution can be filtered.[7] Consider changing the buffer or pH. 2. Always use sterile solvents, pipette tips, and vials during reconstitution and handling.[5][7]

Visual Workflows and Diagrams

Peptide Handling Workflow

This diagram outlines the recommended procedure from receiving a new peptide to its use in an experiment.

G cluster_0 Step 1: Receiving & Storage cluster_1 Step 2: Reconstitution cluster_2 Step 3: Aliquoting & Use Receive Receive Lyophilized Peptide Store Store at -20°C or -80°C in Desiccator Receive->Store Immediately Equilibrate Equilibrate Vial to Room Temp Store->Equilibrate Prepare for use Centrifuge Centrifuge Vial (briefly) Equilibrate->Centrifuge Reconstitute Add Sterile Solvent Gently Mix Centrifuge->Reconstitute Aliquot Aliquot into Single-Use Volumes Reconstitute->Aliquot Store_Aliquot Store Aliquots at -20°C or -80°C Aliquot->Store_Aliquot Use Use in Experiment Store_Aliquot->Use Thaw one aliquot as needed

Caption: Recommended workflow for handling synthetic peptides.

Factors Leading to Peptide Degradation

This diagram illustrates the primary chemical and physical factors that can compromise peptide stability.

G center Peptide Instability & Degradation chem Chemical Factors Hydrolysis (e.g., Asp) Deamidation (Asn, Gln) Oxidation (Met, Cys, Trp) Racemization center->chem caused by phys Physical Factors Temperature (Heat) pH (Extremes) Light Exposure (UV) Freeze-Thaw Cycles Agitation/Shaking center->phys caused by cont Contamination Bacterial Growth Protease Activity center->cont caused by

Caption: Key factors contributing to peptide instability.

Experimental Protocols

Protocol 1: Peptide Reconstitution

This protocol provides a generalized method for dissolving lyophilized peptides.

  • Preparation: Remove the peptide vial from cold storage (-20°C or -80°C) and place it in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate.[5] This prevents moisture condensation. Prepare your chosen sterile solvent (e.g., sterile dH₂O, PBS, or a buffer specific to your experiment).

  • Centrifugation: Briefly centrifuge the vial (e.g., 20 seconds at 12,000 x g) to ensure the entire lyophilized pellet is at the bottom of the vial.[1][6]

  • Solvent Addition: Under sterile conditions, use a sterile pipette to slowly add the calculated volume of solvent down the inner wall of the vial.[5] Do not squirt the solvent directly onto the peptide powder.

  • Dissolution: Gently swirl the vial or vortex at a low speed until the peptide is fully dissolved.[7] Avoid vigorous shaking. Inspect the solution to ensure it is clear and free of particulates.[7]

  • Storage: Immediately proceed to aliquot the solution into single-use, sterile tubes and store them at -20°C or -80°C.

Protocol 2: Peptide Stability Assay using RP-HPLC

This protocol outlines a method to assess the stability of a peptide solution over time. This is a crucial step in drug development and for quality control.[12][13]

  • Sample Preparation: Reconstitute the this compound to a known concentration (e.g., 1 mg/mL) in the desired buffer solution. Create multiple identical aliquots.

  • Time-Zero Analysis (T=0): Immediately analyze one aliquot using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This will provide the initial purity profile and the area of the main peptide peak.

  • Incubation: Store the remaining aliquots under the desired stability-testing conditions (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot from storage, allow it to reach room temperature, and analyze it using the same RP-HPLC method.

  • Data Analysis: Compare the chromatograms from each time point to the T=0 sample. Calculate the percentage of the main peak remaining relative to the total peak area. A decrease in the main peak area, along with the appearance of new peaks, indicates degradation.[14] The rate of degradation under different conditions can then be determined.

References

Technical Support Center: Improving the Solubility of the Synthetic NQK-Q8 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving the synthetic NQK-Q8 peptide for experimental use.

Troubleshooting Guide: this compound Solubility Issues

Problem: My lyophilized this compound will not dissolve in aqueous buffers (e.g., PBS, Tris).

This is a common issue for many synthetic peptides, as their solubility is highly dependent on their amino acid sequence, length, and overall charge.[1] The this compound, designed for interaction with the cucurbit[2]uril (Q8) receptor, may possess hydrophobic or charged regions that hinder its dissolution in neutral aqueous solutions.

Solution Workflow:

The following workflow provides a systematic approach to solubilizing your this compound. It is crucial to test solubility on a small aliquot of the peptide before dissolving the entire sample.[3][4]

G cluster_0 Peptide Solubilization Workflow start Start with a small aliquot of lyophilized this compound water Attempt to dissolve in sterile, distilled water start->water vortex_sonicate Vortex and/or sonicate water->vortex_sonicate check_solubility1 Is the solution clear? vortex_sonicate->check_solubility1 charge Determine Net Charge of Peptide (Acidic, Basic, or Neutral) check_solubility1->charge No success Peptide is dissolved. Proceed with experiment. check_solubility1->success Yes acidic Add 10% Acetic Acid dropwise charge->acidic If Basic basic Add 10% Ammonium Hydroxide or Ammonium Bicarbonate dropwise charge->basic If Acidic organic Use a minimal amount of an organic solvent (e.g., DMSO, DMF) charge->organic If Neutral/Hydrophobic check_solubility2 Is the solution clear? acidic->check_solubility2 basic->check_solubility2 check_solubility2->organic No check_solubility2->success Yes dilute Slowly add aqueous buffer to the desired concentration organic->dilute check_solubility3 Is the solution clear? dilute->check_solubility3 denaturant If aggregation is suspected, use 6M Guanidine-HCl or 8M Urea check_solubility3->denaturant No, precipitation occurs check_solubility3->success Yes fail Consult technical support for further assistance. denaturant->fail G cluster_1 Hypothetical Peptide-Activated Signaling Pathway peptide This compound receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates kinase_cascade Protein Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade Activates transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Gene Expression, Proliferation) transcription_factor->cellular_response Leads to

References

Technical Support Center: NQK-Q8 Peptide Presentation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NQK-Q8 peptide presentation assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of an this compound presentation assay?

A1: The primary purpose of an this compound presentation assay is to quantify the binding and stability of the this compound with Major Histocompatibility Complex (MHC) class I molecules, typically HLA-B*15:01, on the surface of antigen-presenting cells (APCs). This is crucial for understanding the immunogenicity of the peptide and its potential as a T-cell epitope in vaccine development and immunotherapy.[1][2]

Q2: What are the critical reagents and equipment needed for this assay?

A2: Key reagents include the synthetic this compound, cells expressing the relevant MHC class I allele (e.g., T2 cells which are TAP-deficient), fluorescently labeled antibodies specific for the peptide-MHC complex or a conformation-specific MHC antibody, and appropriate cell culture media and buffers.[3][4] Essential equipment includes a flow cytometer for detecting cell surface presentation, an incubator for cell culture, and potentially a fluorometer for in vitro binding assays.[5][6]

Q3: What are the main factors influencing the stability of the peptide-MHC complex?

A3: The stability of the peptide-MHC (pMHC) complex is a critical factor for T-cell recognition and is influenced by several factors, including the binding affinity of the peptide for the MHC groove, the presence of optimal anchor residues within the peptide sequence, and the conformational changes induced upon binding.[7][8][9] Chaperone proteins like tapasin and calreticulin (B1178941) also play a role in the endoplasmic reticulum by editing the peptide cargo to favor the loading of high-affinity peptides.[1][2]

Q4: How can I quantify the number of NQK-Q8-MHC complexes on the cell surface?

A4: Quantitative flow cytometry is a common method.[6] This involves using a fluorescently labeled monoclonal antibody that specifically recognizes the NQK-Q8-MHC complex. The fluorescence intensity of stained cells is then compared to calibrated fluorescent beads to estimate the number of antibodies bound per cell, which corresponds to the number of pMHC complexes.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no detection of NQK-Q8-MHC complexes 1. Inefficient peptide loading: The this compound may have low affinity for the specific MHC allele being used.[10] 2. Peptide degradation: Peptidases in the cell culture medium or on the cell surface may be degrading the peptide. 3. Incorrect assay conditions: Suboptimal temperature, pH, or incubation time can hinder peptide binding.[9] 4. Poor antibody staining: The antibody may not be specific or sensitive enough, or the staining protocol may need optimization.1. Optimize peptide concentration: Titrate the this compound concentration to find the optimal loading concentration.[4] 2. Use peptide-receptive cells: Employ cells with "empty" or receptive MHC class I molecules on their surface, such as TAP-deficient T2 cells, which can be further enhanced by overnight incubation at a lower temperature (e.g., 26°C).[3][11] 3. Include protease inhibitors: Add protease inhibitors to the cell culture medium during the peptide loading step. 4. Optimize incubation conditions: Test different incubation times (e.g., 4-18 hours) and ensure the pH of the buffer is physiological. 5. Validate antibody: Confirm the specificity and optimal concentration of your detection antibody using positive control peptides known to bind the MHC allele.
High background signal 1. Non-specific antibody binding: The detection antibody may be binding to cellular components other than the target pMHC complex. 2. Cellular autofluorescence: Some cell types exhibit high intrinsic fluorescence. 3. Peptide aggregation: High concentrations of the this compound may lead to aggregation and non-specific association with cells.1. Include appropriate controls: Use isotype control antibodies and unstained cells to determine background fluorescence. 2. Optimize blocking and washing steps: Increase the concentration of blocking agents (e.g., BSA or serum) and the number of wash steps in your staining protocol. 3. Use a compensation control: If using multi-color flow cytometry, ensure proper compensation is set. 4. Filter peptide solution: Filter the peptide stock solution through a 0.22 µm filter before use to remove aggregates.
Inconsistent results between experiments 1. Variability in cell health and passage number: Cells that are unhealthy or have been passaged too many times can show altered MHC expression. 2. Inconsistent reagent preparation: Variations in peptide dilution or antibody concentration can lead to variability. 3. Instrument variability: Fluctuations in laser power or detector sensitivity of the flow cytometer can affect measurements.1. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure high viability (>95%) before starting the experiment. 2. Prepare fresh reagents: Prepare fresh dilutions of peptides and antibodies for each experiment from validated stocks. 3. Standardize instrument settings: Use standardized settings and calibration beads for the flow cytometer to ensure consistency between runs.[6]
Low stability of the pMHC complex 1. Suboptimal peptide anchor residues: The this compound may lack optimal anchor residues for stable binding to the MHC groove.[8] 2. Rapid dissociation: The peptide may have a high off-rate, leading to a short half-life of the pMHC complex on the cell surface.[1][4]1. Perform a thermal stability assay: Use techniques like differential scanning fluorimetry to measure the melting temperature (Tm) of the pMHC complex, which is an indicator of stability.[12][13] 2. Conduct a dissociation assay: Measure the decay of the fluorescent signal from pMHC complexes on the cell surface over time after pulsing with peptide and then incubating in peptide-free media. The addition of Brefeldin A can block the transport of new pMHC complexes to the surface.[3]

Experimental Protocols & Methodologies

Protocol 1: Cell Surface Peptide Presentation Assay using T2 Cells

This protocol is designed to measure the ability of the this compound to bind to and stabilize HLA-A*02:01 molecules on the surface of TAP-deficient T2 cells.

Materials:

  • T2 cells

  • RPMI 1640 medium supplemented with 10% FBS

  • This compound (lyophilized)

  • Positive control peptide (e.g., GILGFVFTL for HLA-A*02:01)

  • Negative control peptide (e.g., a peptide that does not bind HLA-A*02:01)

  • Brefeldin A (BFA)

  • FACS buffer (PBS with 2% FBS)

  • PE-conjugated anti-HLA-A2 antibody (e.g., clone BB7.2)

Procedure:

  • Culture T2 cells in RPMI 1640 with 10% FBS.

  • Seed T2 cells at a density of 1 x 10^6 cells/mL in a 24-well plate and incubate overnight at 26°C to accumulate peptide-receptive MHC-I molecules on the cell surface.

  • Prepare serial dilutions of the this compound, positive control, and negative control peptides in serum-free RPMI (e.g., from 100 µM to 0.1 µM).

  • Add the peptide dilutions to the cells and incubate for 4-6 hours at 37°C.

  • (Optional stability assessment) Add Brefeldin A (10 µg/mL) to block further protein transport from the ER and incubate for an additional 1-2 hours.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in 100 µL of FACS buffer containing the PE-conjugated anti-HLA-A2 antibody at the predetermined optimal concentration.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of the HLA-A2 signal. An increase in MFI compared to the negative control indicates peptide binding and stabilization of the MHC-I complex.

Protocol 2: In Vitro pMHC Thermal Stability Assay (Differential Scanning Fluorimetry)

This assay measures the thermal stability of pre-formed NQK-Q8-MHC complexes.

Materials:

  • Recombinant soluble NQK-Q8-HLA-B*15:01 complex

  • SYPRO Orange dye

  • Real-time PCR instrument with melt curve analysis capability

  • PBS

Procedure:

  • Dilute the recombinant NQK-Q8-MHC complex to a final concentration of 5-10 µM in PBS.

  • Prepare a working solution of SYPRO Orange dye (e.g., 5X concentration).

  • In a 96-well qPCR plate, mix the diluted pMHC complex with the SYPRO Orange dye.

  • Run a melt curve program on the real-time PCR instrument, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of the SYPRO Orange dye, which increases as it binds to the hydrophobic regions of the unfolding protein.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, identified as the peak of the first derivative of the melt curve. A higher Tm indicates greater stability.[12]

Visualizations

MHC_Class_I_Antigen_Presentation_Pathway MHC Class I Antigen Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface Proteasome Proteasome Peptides Peptides (8-10 aa) Proteasome->Peptides Degradation Protein Intracellular Protein (e.g., viral, self) Protein->Proteasome Ubiquitination TAP TAP Transporter Peptides->TAP Transport PLC Peptide Loading Complex (PLC) (Tapasin, Calreticulin, ERp57) TAP->PLC Peptide Delivery MHC_I MHC-I α-chain & β2-microglobulin Calnexin Calnexin MHC_I->Calnexin Folding Calnexin->PLC Joins pMHC Stable pMHC-I (NQK-Q8-MHC) PLC->pMHC Peptide Editing & Loading pMHC_surface pMHC-I Presented to CD8+ T-cell pMHC->pMHC_surface Transport via Golgi

Caption: MHC Class I pathway for NQK-Q8 presentation.

Troubleshooting_Logic_Flow Troubleshooting Low pMHC Signal Start Low/No pMHC Signal Check_Peptide Is peptide concentration optimal? Start->Check_Peptide Check_Cells Are cells healthy and peptide-receptive (e.g., T2)? Check_Peptide->Check_Cells Yes Titrate Titrate peptide concentration Check_Peptide->Titrate No Check_Staining Is antibody staining validated? Check_Cells->Check_Staining Yes Optimize_Cells Use low-passage cells; Incubate at 26°C overnight Check_Cells->Optimize_Cells No Check_Stability Is pMHC complex stable? Check_Staining->Check_Stability Yes Validate_Ab Titrate antibody; Use isotype controls Check_Staining->Validate_Ab No Stability_Assay Perform thermal stability or dissociation assay Check_Stability->Stability_Assay No Success Signal Improved Check_Stability->Success Yes Titrate->Check_Cells Optimize_Cells->Check_Staining Validate_Ab->Check_Stability Stability_Assay->Success

Caption: Logic flow for troubleshooting low pMHC signals.

References

Technical Support Center: NQK-Q8 Peptide Handling and Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and dissolving the NQK-Q8 peptide. The information is presented in a question-and-answer format to directly address common issues and provide clear guidance for experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of the this compound?

The amino acid sequence for the this compound is Asn-Gln-Lys-Leu-Ile-Ala-Asn-Gln-Phe, which in single-letter code is NQKLIANQF.[1][2][3] This peptide is derived from the spike protein of SARS-CoV-2 and is recognized by the human leukocyte antigen (HLA) allele HLA-B*15:01, which has been associated with asymptomatic COVID-19 infection.[1][4][5][6]

Q2: What are the key physicochemical properties of the this compound?

Understanding the physicochemical properties of NQK-Q8 is crucial for its proper handling and dissolution. The key properties, calculated based on its amino acid sequence (NQKLIANQF), are summarized in the table below.

PropertyValueInterpretation
Molecular Weight 1074.2 g/mol -
Theoretical Isoelectric Point (pI) 6.49The peptide is least soluble at this pH.
Net Charge at pH 7.0 +0.0The peptide is nearly neutral at physiological pH.
Grand Average of Hydropathicity (GRAVY) -0.611The peptide is slightly hydrophilic.

Q3: How should I store the lyophilized this compound?

For optimal stability, the lyophilized this compound should be stored at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant.[7][8] Before opening, it is essential to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can compromise the peptide's stability.[7]

Q4: How should I store the reconstituted this compound solution?

Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[7] These aliquots should be stored at -20°C or below. For short-term storage (a few days), the solution can be kept at 4°C.

Troubleshooting Guide

Q1: My this compound is not dissolving in water. What should I do?

While NQK-Q8 is predicted to be slightly hydrophilic, complete dissolution in pure water may be challenging due to its neutral charge at physiological pH. If you encounter solubility issues, consider the following steps:

  • Sonication: Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution.[7][9]

  • pH Adjustment: Since the isoelectric point (pI) is approximately 6.49, the peptide's solubility will be lowest around this pH. To improve solubility, you can try dissolving it in a slightly acidic or slightly basic buffer.

    • Acidic conditions: Try dissolving the peptide in a small amount of 10% acetic acid and then dilute with your desired buffer.[10][11]

    • Basic conditions: Alternatively, a small amount of 0.1 M ammonium (B1175870) bicarbonate can be used for initial dissolution before dilution.[10][12]

  • Organic Solvents: If aqueous solutions fail, you can use a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to initially dissolve the peptide.[8][10] Then, slowly add this stock solution to your aqueous buffer with gentle stirring. Be mindful that high concentrations of organic solvents may interfere with biological assays.

Q2: The reconstituted peptide solution appears cloudy or has visible particles. What does this mean?

A cloudy solution or the presence of particulates indicates that the peptide is not fully dissolved and may be aggregated.[9] To address this, you can try the following:

  • Sonication: As mentioned above, sonication can help to break down aggregates.[7][9]

  • Gentle Warming: Gently warming the solution to around 37°C may improve solubility. However, avoid excessive heat as it can degrade the peptide.

  • Filtration: If aggregates persist, you can filter the solution through a 0.22 µm filter to remove insoluble material. Keep in mind that this will reduce the effective concentration of the peptide.

Q3: I dissolved the peptide in DMSO, but it precipitated when I added it to my aqueous buffer. How can I prevent this?

Precipitation upon dilution indicates that the peptide's solubility limit in the final buffer has been exceeded. To avoid this:

  • Slow Dilution: Add the DMSO stock solution to the aqueous buffer very slowly, drop by drop, while continuously stirring.[8]

  • Lower Concentration: Try preparing a more dilute final solution.

  • Change the Buffer: The composition of your aqueous buffer (e.g., salt concentration, pH) can affect peptide solubility. Experimenting with different buffer conditions may be necessary.

Experimental Protocols

Protocol 1: Reconstitution of this compound

This protocol outlines the standard procedure for reconstituting lyophilized this compound.

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.

  • Solvent Selection: Based on the peptide's properties and your experimental needs, choose an appropriate solvent. For NQK-Q8, sterile distilled water, a slightly acidic buffer (e.g., 10% acetic acid followed by dilution), or a small amount of DMSO for initial solubilization are recommended starting points.

  • Reconstitution:

    • Centrifuge the vial briefly to ensure all the lyophilized powder is at the bottom.

    • Using a sterile pipette tip, add the chosen solvent to the vial.

    • Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.[7]

    • If necessary, use sonication or gentle warming to aid dissolution.

  • Verification: Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the reconstituted peptide into single-use tubes and store at -20°C or -80°C.

Protocol 2: Solubility Testing of this compound

Before dissolving the entire sample, it is best practice to perform a solubility test on a small amount of the peptide.[10]

  • Weigh a small amount: Carefully weigh out a small, known quantity of the lyophilized this compound.

  • Test Solvents Sequentially:

    • Start with sterile, distilled water. Add a small volume and observe for dissolution.

    • If insoluble, try a slightly acidic solution (e.g., 10% acetic acid).

    • If still insoluble, test a small amount of an organic solvent like DMSO.

  • Observe and Record: Note the solvent and approximate concentration at which the peptide fully dissolves. This information will guide the reconstitution of your main stock.

Visualizing Experimental Workflows and Pathways

Peptide_Dissolution_Workflow start Start: Lyophilized NQK-Q8 equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Sterile Water equilibrate->add_solvent dissolved Fully Dissolved? add_solvent->dissolved sonicate_warm Gentle Sonication or Warming dissolved->sonicate_warm No end End: Reconstituted Peptide dissolved->end Yes sonicate_warm->dissolved acidic_buffer Add Dilute Acetic Acid sonicate_warm->acidic_buffer acidic_buffer->dissolved organic_solvent Use Organic Solvent (e.g., DMSO) acidic_buffer->organic_solvent slow_dilution Slowly Dilute into Aqueous Buffer organic_solvent->slow_dilution precipitate Precipitation? slow_dilution->precipitate precipitate->end No troubleshoot Troubleshoot: - Lower Concentration - Change Buffer precipitate->troubleshoot Yes troubleshoot->organic_solvent

Caption: A workflow for dissolving the this compound with troubleshooting steps.

HLA_Class_I_Antigen_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface sars_cov_2 SARS-CoV-2 Virus viral_protein Spike Protein sars_cov_2->viral_protein proteasome Proteasome viral_protein->proteasome Degradation nqk_q8 This compound proteasome->nqk_q8 tap TAP Transporter nqk_q8->tap peptide_loading Peptide Loading Complex tap->peptide_loading hla_b1501 HLA-B*15:01 hla_b1501->peptide_loading apc Antigen Presenting Cell peptide_loading->apc Presents NQK-Q8 tcr T-Cell Receptor (on CD8+ T-Cell) apc->tcr Recognition t_cell_activation T-Cell Activation & Immune Response tcr->t_cell_activation

Caption: The HLA Class I antigen presentation pathway for the this compound.

References

Validation & Comparative

A Comparative Analysis of NQK-Q8 and NQK-A8 Peptides in the Context of Seasonal Coronaviruses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences between viral peptides is crucial for the development of effective immunotherapies and vaccines. This guide provides a detailed comparison of two such peptides, NQK-Q8 and NQK-A8, derived from seasonal coronaviruses, with a focus on their interaction with the human leukocyte antigen (HLA) system.

The peptides NQK-Q8 (NQKLIANQF) and NQK-A8 (NQKLIANAF) are highly homologous sequences found in the spike protein of different coronaviruses. NQK-Q8 is associated with SARS-CoV-2, while NQK-A8 is found in seasonal coronaviruses like HCoV-OC43 and HCoV-HKU1. Their interaction with the HLA-B*15:01 allele has garnered significant interest due to the potential for cross-reactive T-cell immunity. This guide synthesizes experimental data to provide a clear comparison of their biophysical and structural properties.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative experiments on NQK-Q8 and NQK-A8 peptides.

Table 1: Thermal Stability of Peptide-HLA-B*15:01 Complexes

PeptideMelting Temperature (Tm)
NQK-Q851.6°C[1]
NQK-A851.0°C[1]

The data indicates that both NQK-Q8 and NQK-A8 peptides form highly stable complexes with the HLA-B*15:01 molecule, with their melting temperatures being almost identical.[1] This suggests that the single amino acid difference between the two peptides does not significantly impact the overall stability of the peptide-HLA complex.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Differential Scanning Fluorimetry (DSF)

This technique was employed to determine the thermal stability of the peptide-HLA-B*15:01 complexes.

Objective: To measure the melting temperature (Tm) of the HLA-B*15:01 protein when bound to either the NQK-Q8 or NQK-A8 peptide.

Protocol:

  • Protein and Peptide Preparation: Recombinant HLA-B*15:01 heavy chain and β2-microglobulin were expressed and refolded in the presence of a high concentration of either the NQK-Q8 or NQK-A8 peptide. The refolded, stable peptide-HLA complexes were then purified.

  • Assay Setup: The purified peptide-HLA-B*15:01 complexes were diluted in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). A fluorescent dye, such as SYPRO Orange, which binds to hydrophobic regions of proteins exposed during thermal denaturation, was added to the solution.

  • Thermal Denaturation: The samples were heated in a real-time PCR machine or a dedicated DSF instrument with a precise temperature ramp (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Data Acquisition: The fluorescence intensity was measured at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is determined by identifying the midpoint of the transition in the fluorescence curve, which corresponds to the temperature at which 50% of the protein is unfolded.[1] This is often calculated by taking the derivative of the fluorescence curve and finding the temperature at the peak.

X-ray Crystallography

This method was used to determine the three-dimensional structure of the NQK-Q8 and NQK-A8 peptides in complex with HLA-B*15:01.

Objective: To visualize the atomic-level interactions between the peptides and the HLA-B*15:01 binding groove.

Protocol:

  • Crystallization: The purified peptide-HLA-B*15:01 complexes (for both NQK-Q8 and NQK-A8) were concentrated and subjected to crystallization screening using various precipitants, buffers, and additives.

  • Data Collection: Once suitable crystals were obtained, they were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data were processed to determine the electron density map. The crystal structure was solved using molecular replacement, using a known HLA structure as a starting model. The peptide and the HLA molecule were then built into the electron density map and the entire structure was refined to achieve the best fit with the experimental data. The final structures revealed an almost identical presentation of both peptides anchored within the HLA-B*15:01 binding groove.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationship between the NQK-Q8 and NQK-A8 peptides.

Experimental_Workflow cluster_dsf Differential Scanning Fluorimetry cluster_xtal X-ray Crystallography dsf_prep Sample Preparation: pHL A-B*15:01 + Peptide (NQK-Q8 or NQK-A8) + SYPRO Orange dsf_heat Thermal Ramp (25°C to 95°C) dsf_prep->dsf_heat dsf_measure Fluorescence Measurement dsf_heat->dsf_measure dsf_analysis Data Analysis: Determine Tm dsf_measure->dsf_analysis xtal_prep Complex Formation: pHLA-B*15:01 + Peptide (NQK-Q8 or NQK-A8) xtal_cryst Crystallization xtal_prep->xtal_cryst xtal_data X-ray Diffraction Data Collection xtal_cryst->xtal_data xtal_solve Structure Solution & Refinement xtal_data->xtal_solve

Caption: Experimental workflows for biophysical and structural analysis.

Peptide_Comparison cluster_properties Comparative Properties NQK_Q8 NQK-Q8 (NQKLIANQF) stability Similar Thermal Stability (Tm ~51°C) NQK_Q8->stability NQK_A8 NQK-A8 (NQKLIANAF) NQK_A8->stability structure Nearly Identical Bound Conformation stability->structure tcell_rec Cross-reactive T-cell Recognition structure->tcell_rec

Caption: Key comparative findings for NQK-Q8 and NQK-A8 peptides.

References

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-reactive potential of T-cells targeting the SARS-CoV-2-derived peptide NQK-Q8 reveals significant implications for immunity and vaccine development. This guide provides a comparative analysis of T-cell responses to NQK-Q8 and its homologous peptides found in seasonal coronaviruses, supported by experimental data and detailed methodologies.

Researchers and drug development professionals are keenly interested in the phenomenon of T-cell cross-reactivity, where T-cells primed against one pathogen can recognize and respond to similar peptides from other pathogens. This guide focuses on the immunodominant SARS-CoV-2 peptide, NQK-Q8 (sequence: NQKLIANQF), and its closely related variant NQK-A8, alongside homologous peptides from common human coronaviruses (HCoVs). Understanding the extent of this cross-reactivity is crucial for developing broadly protective vaccines and immunotherapies.

Comparative Analysis of T-Cell Responses

Experimental data from studies on T-cell lines specific to NQK-Q8 and its variant NQK-A8 demonstrate a clear pattern of cross-reactivity. The primary difference between these two peptides is the substitution of the C-terminal glutamine (Q) in NQK-Q8 with an alanine (B10760859) (A) in NQK-A8. This single amino acid change influences the avidity of the T-cell response.

T-cell reactivity is commonly assessed by measuring the production of various cytokines and the binding of specific T-cell receptors using tetramer assays. Below are tables summarizing the quantitative data from such experiments.

Table 1: Cytokine Production by NQK-Q8 and NQK-A8 Specific T-Cell Lines

T-Cell LineStimulating PeptideIFNγ (% positive cells)TNF (% positive cells)IL-2 (% positive cells)MIP-1β (% positive cells)CD107a (% positive cells)
NQK-Q8 Specific NQK-Q8 (Cognate)25.420.115.818.212.5
NQK-A8 (Homologous)15.212.38.510.17.3
NQK-A8 Specific NQK-A8 (Cognate)28.922.518.220.715.1
NQK-Q8 (Homologous)18.715.610.913.49.8

Data represents the percentage of cytokine-positive CD8+ T-cells after stimulation.

Table 2: Tetramer Staining of NQK-Q8 and NQK-A8 Specific T-Cell Lines

T-Cell LineTetramer% Tetramer-Positive CD8+ T-Cells
NQK-Q8 Specific NQK-Q8 Tetramer85.6
NQK-A8 Tetramer42.3
NQK-A8 Specific NQK-A8 Tetramer90.2
NQK-Q8 Tetramer55.8

Data indicates the percentage of CD8+ T-cells that bind to the respective peptide-MHC tetramers.

The data clearly shows that while T-cell lines exhibit the strongest response to their cognate peptide, there is a significant cross-reactive response to the homologous peptide.

Cross-Reactivity with Seasonal Coronaviruses

The sequence of NQK-Q8 is derived from the SARS-CoV-2 nucleocapsid (N) protein. Homologous sequences with minor variations are present in seasonal coronaviruses that cause the common cold, such as HCoV-OC43, HCoV-HKU1, HCoV-229E, and HCoV-NL63. This pre-existing immunity from past infections with seasonal coronaviruses may play a role in the diverse outcomes of COVID-19.

Table 3: Homologous Peptides to NQK-Q8 in Human Coronaviruses

VirusProteinSequence
SARS-CoV-2 NucleocapsidNQKLIANQF
HCoV-OC43NucleocapsidNQKLIANA F
HCoV-HKU1NucleocapsidNQKLIANA F
HCoV-229ENucleocapsidNR KLIANP F
HCoV-NL63NucleocapsidNR KLIANP F

Bolded residues indicate differences from the NQK-Q8 sequence.

Quantitative data on the cross-reactivity of NQK-Q8 specific T-cells with this broader panel of viral peptides is an active area of research. Studies utilizing peptide pools from these seasonal coronaviruses have demonstrated cross-reactive T-cell responses in individuals unexposed to SARS-CoV-2, suggesting a level of pre-existing immunity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the data presented above.

Intracellular Cytokine Staining (ICS)

This assay is used to quantify the production of cytokines by individual T-cells upon stimulation.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from blood samples and culture them.

  • T-Cell Line Generation: Generate peptide-specific T-cell lines by stimulating PBMCs with the target peptide (e.g., NQK-Q8) and culturing them with IL-2.

  • Stimulation: Restimulate the T-cell lines with the cognate peptide, homologous peptides, or a negative control. A protein transport inhibitor (e.g., Brefeldin A) is added to trap cytokines inside the cells.

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers like CD8 to identify the T-cell population of interest.

  • Fixation and Permeabilization: Fix the cells to preserve their state and then permeabilize the cell membranes to allow antibodies to enter.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the cytokines of interest (e.g., IFNγ, TNF, IL-2).

  • Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of CD8+ T-cells that are positive for each cytokine.

Tetramer Assay

This assay is used to identify and quantify T-cells that have T-cell receptors (TCRs) specific for a particular peptide-MHC complex.

  • Tetramer Reagent: Synthesize MHC class I molecules complexed with the peptide of interest (e.g., NQK-Q8) and biotinylate them. These monomers are then tetramerized by binding to a fluorescently labeled streptavidin molecule.

  • Cell Staining: Incubate the T-cell lines with the fluorescently labeled tetramer.

  • Co-staining: Stain the cells with antibodies against surface markers like CD8.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of CD8+ T-cells that are bound to the tetramer.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to a specific stimulus.

  • Cell Labeling: Label the T-cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the daughter cells is halved.

  • Stimulation: Culture the labeled T-cells with antigen-presenting cells (APCs) that have been pulsed with the peptide of interest.

  • Incubation: Culture the cells for several days to allow for proliferation.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The degree of proliferation is determined by the reduction in CFSE fluorescence intensity.

Visualizing the Pathways

To understand the underlying mechanisms of T-cell activation, it is helpful to visualize the signaling pathways and experimental workflows.

Experimental_Workflow Experimental Workflow for Assessing T-Cell Cross-Reactivity cluster_sample_prep Sample Preparation cluster_assays Functional Assays cluster_analysis Data Analysis PBMC_Isolation Isolate PBMCs from Blood TCell_Line_Generation Generate Peptide-Specific T-Cell Lines (NQK-Q8, NQK-A8) PBMC_Isolation->TCell_Line_Generation Stimulation Stimulate T-Cell Lines with Cognate & Homologous Peptides TCell_Line_Generation->Stimulation ICS Intracellular Cytokine Staining Stimulation->ICS Tetramer Tetramer Assay Stimulation->Tetramer Proliferation T-Cell Proliferation Assay Stimulation->Proliferation Flow_Cytometry Flow Cytometry Analysis ICS->Flow_Cytometry Tetramer->Flow_Cytometry Proliferation->Flow_Cytometry Quantification Quantify Cytokine Production, Tetramer Binding & Proliferation Flow_Cytometry->Quantification

Caption: Workflow for T-cell cross-reactivity assessment.

TCR_Signaling T-Cell Receptor (TCR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR CD3 CD3 Lck Lck CD3->Lck Activation pMHC Peptide-MHC pMHC->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKCθ Activation DAG->PKC_Activation NFAT_Activation NFAT Activation Ca_Release->NFAT_Activation Gene_Transcription Gene Transcription (Cytokines, etc.) NFAT_Activation->Gene_Transcription NFkB_Activation NF-κB Activation PKC_Activation->NFkB_Activation NFkB_Activation->Gene_Transcription

Caption: TCR signaling upon peptide recognition.

A Comparative Guide to the NQK-Q8 Peptide and Other Immunodominant SARS-CoV-2 Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunodominant SARS-CoV-2 peptide, NQK-Q8, with other significant viral epitopes. The information presented is curated from experimental data to assist in the ongoing research and development of effective vaccines and therapeutics against COVID-19.

Introduction to NQK-Q8 and Immunodominant Epitopes

The immune response to SARS-CoV-2 is complex, involving both humoral (antibody-mediated) and cellular (T-cell-mediated) immunity. T-cells, in particular, are crucial for clearing viral infections and establishing long-term immunological memory. The effectiveness of the T-cell response is largely directed towards specific fragments of viral proteins, known as epitopes. Among the multitude of potential epitopes, a select few, termed immunodominant, elicit the most robust immune responses in a significant portion of the population.

The NQK-Q8 peptide, with the amino acid sequence NQKLIANQF , is an immunodominant CD8+ T-cell epitope derived from the Spike (S) protein of SARS-CoV-2.[1] It is particularly significant in individuals expressing the Human Leukocyte Antigen (HLA) allele HLA-B*15:01.[1][2][3] Research suggests a fascinating link between this epitope and the clinical outcome of SARS-CoV-2 infection. T-cells from individuals with pre-existing immunity to seasonal coronaviruses, which possess a homologous peptide (NQKLIANAF), can cross-react with the SARS-CoV-2 NQK-Q8 epitope.[1] This cross-reactivity is associated with a higher likelihood of asymptomatic infection, highlighting the potential protective role of T-cell memory.[1]

This guide will compare the this compound with other notable immunodominant epitopes from both the Spike and Nucleocapsid (N) proteins of SARS-CoV-2, providing available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Comparative Analysis of Immunodominant Epitopes

The immunogenicity of a T-cell epitope is determined by several factors, including its binding affinity to HLA molecules, the abundance of the source protein, and the frequency of responding T-cells in an individual. While direct head-to-head comparative studies for a wide range of epitopes across different HLA types are challenging, existing research provides valuable insights into the relative immunodominance of various SARS-CoV-2 peptides.

In general, T-cell responses to SARS-CoV-2 are broad, targeting multiple proteins, with the Spike and Nucleocapsid proteins being major targets.[4][5] Some studies suggest that the Nucleocapsid protein may be a more dominant target for CD8+ T-cells in terms of the magnitude and breadth of the response during natural infection.[5]

Table 1: Comparison of Immunodominant SARS-CoV-2 CD8+ T-cell Epitopes

Epitope SequenceSource ProteinHLA RestrictionKey Findings & Quantitative Data (where available)
NQKLIANQF (NQK-Q8) SpikeHLA-B15:01Associated with asymptomatic infection; T-cells from pre-pandemic samples show reactivity; cross-reactive with seasonal coronaviruses.[1][2]
YLQPRTFLL SpikeHLA-A02:01One of the most frequently recognized CD8+ T-cell epitopes in HLA-A02:01 positive individuals; responses detected in both convalescent and vaccinated individuals.[6][7]
KTFPPTEPK NucleocapsidHLA-A11:01, B44:01, A03:01Highly immunogenic and induces robust CD8+ T-cell responses in a broad range of HLA types.[8]
SPRWYFYYL NucleocapsidHLA-B*07:02Immunodominant epitope with high sequence similarity to a homologous peptide from seasonal coronaviruses.

Note: Direct quantitative comparison of T-cell responses (e.g., percentage of cytokine-producing cells) between these epitopes from a single study is limited due to variations in experimental setups and patient cohorts. The data presented here are compiled from multiple sources to highlight their significance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the immunogenicity of SARS-CoV-2 peptides.

Protocol 1: IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Objective: To determine the number of SARS-CoV-2 peptide-specific T-cells that secrete Interferon-gamma (IFN-γ).

Methodology:

  • Plate Coating: 96-well PVDF membrane plates are coated with an anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Plating: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from patient or vaccinated donor blood. 2x10^5 to 3x10^5 cells per well are plated.

  • Peptide Stimulation: Cells are stimulated with the peptide of interest (e.g., NQK-Q8) at a final concentration of 1-10 µg/mL. A positive control (e.g., phytohemagglutinin) and a negative control (culture medium alone) are included.

  • Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

  • Spot Development: A substrate is added that precipitates at the site of the enzyme, forming a visible spot for each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader. The number of spot-forming units (SFU) per million cells is calculated.

Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the multiparametric characterization of single cells, identifying the phenotype of cytokine-producing cells.

Objective: To identify and phenotype T-cells (CD4+ or CD8+) that produce specific cytokines (e.g., IFN-γ, TNF-α, IL-2) in response to peptide stimulation.

Methodology:

  • Cell Stimulation: 1-2 x 10^6 PBMCs per well are stimulated with the SARS-CoV-2 peptide pool (1-2 µg/mL per peptide) in the presence of co-stimulatory antibodies (anti-CD28/CD49d) for 6-12 hours at 37°C. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during the last 4-6 hours of incubation to trap cytokines intracellularly.

  • Surface Staining: Cells are washed and stained with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, and memory markers like CD45RA and CCR7) to identify different T-cell populations. A viability dye is also included to exclude dead cells.

  • Fixation and Permeabilization: Cells are fixed with a formaldehyde-based fixation buffer and then permeabilized with a saponin- or methanol-based permeabilization buffer to allow antibodies to access intracellular targets.

  • Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Data Acquisition: Samples are acquired on a multi-color flow cytometer.

  • Data Analysis: The data is analyzed using flow cytometry software to gate on specific T-cell populations and quantify the percentage of cells expressing each cytokine.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immune response can aid in understanding the mechanisms of T-cell activation.

T-Cell Receptor (TCR) Signaling Pathway

The activation of a T-cell is initiated by the interaction of its T-cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell (APC). This binding event triggers a cascade of intracellular signaling events, leading to cytokine production, proliferation, and differentiation of the T-cell.

TCR_Signaling cluster_cell T-Cell cluster_apc Antigen Presenting Cell TCR TCR Lck Lck TCR->Lck activates CD8 CD8 ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB Cytokines Cytokine Production (IFN-γ, TNF-α) NFkB->Cytokines Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Cytokines pMHC Peptide-MHC (NQK-Q8 - HLA-B*15:01) pMHC->TCR binds pMHC->CD8

Caption: Simplified T-Cell Receptor (TCR) signaling cascade upon recognition of a peptide-MHC complex.

Experimental Workflow for T-Cell Immunogenicity Assessment

The following diagram illustrates the general workflow for assessing the immunogenicity of SARS-CoV-2 peptides like NQK-Q8.

Experimental_Workflow cluster_sample Sample Collection & Processing cluster_stimulation In Vitro Stimulation cluster_assay Immunogenicity Assays cluster_analysis Data Analysis Blood Blood Sample (Convalescent/Vaccinated) PBMC PBMC Isolation Blood->PBMC Stim Peptide Stimulation (e.g., NQK-Q8) PBMC->Stim ELISpot IFN-γ ELISpot Stim->ELISpot ICS Intracellular Cytokine Staining (Flow Cytometry) Stim->ICS Quant Quantification of Cytokine-Secreting Cells ELISpot->Quant Pheno Phenotyping of Responding T-Cells ICS->Pheno

Caption: General experimental workflow for evaluating T-cell responses to SARS-CoV-2 epitopes.

Conclusion

The this compound represents a significant immunodominant epitope of the SARS-CoV-2 Spike protein, particularly in the context of HLA-B*15:01, and appears to play a role in protective immunity, potentially through cross-reactivity with seasonal coronaviruses. While direct, extensive quantitative comparisons with a wide array of other immunodominant epitopes are still emerging, the available data underscore its importance in the cellular immune response to SARS-CoV-2.

Further research involving head-to-head comparisons of epitopes like NQK-Q8 with those from other viral proteins, such as the Nucleocapsid, across diverse HLA types, will be critical for a comprehensive understanding of T-cell immunodominance. Such studies will be invaluable for the rational design of next-generation vaccines that elicit broad and durable T-cell immunity, providing protection against current and future SARS-CoV-2 variants. The standardized experimental protocols outlined in this guide provide a framework for conducting such comparative studies, ensuring the generation of robust and reproducible data.

References

Functional Differences Between NQK-Q8 and NQK-A8 Specific T-cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional characteristics of T-cells specific for the NQK-Q8 (NQKLIANQF) and NQK-A8 (NQKLIANAF) epitopes. The data presented herein is primarily derived from a key study investigating T-cell responses in the context of viral immunity, supplemented with established experimental protocols relevant to cancer immunotherapy research.

Core Functional Comparison: Cytokine Secretion, Antigen Recognition, and Polyfunctionality

A pivotal study by Augusto et al. (2023) in Nature provides a direct comparison of the functional profiles of T-cell lines specific for the NQK-Q8 and NQK-A8 peptides.[1] The findings indicate a high degree of cross-reactivity and comparable functional capacity between T-cells specific for these two closely related epitopes.

Data Presentation: Quantitative Analysis

The following tables summarize the key functional data for NQK-Q8 and NQK-A8 specific CD8+ T-cell lines.

Table 1: Cytokine and Effector Molecule Production Upon Peptide Stimulation

T-cell LineStimulating Peptide% IFNγ+% TNF+% IL-2+% MIP-1β+% CD107a+
NQK-A8 specific NQK-A8 (cognate)55.3 ± 8.248.1 ± 7.522.4 ± 5.135.6 ± 6.325.1 ± 4.9
NQK-Q8 (cross-reactive)49.8 ± 7.942.5 ± 7.119.8 ± 4.831.2 ± 5.922.3 ± 4.5
NQK-Q8 specific NQK-Q8 (cognate)58.1 ± 8.550.2 ± 7.824.1 ± 5.338.2 ± 6.627.4 ± 5.2
NQK-A8 (cross-reactive)52.4 ± 8.145.3 ± 7.321.5 ± 5.033.7 ± 6.124.6 ± 4.8

Data are presented as mean percentage of CD8+ T-cells ± s.e.m. (n=5 donors). Data extracted from Augusto et al., 2023.[1]

Table 2: Tetramer Staining for Antigen-Specific T-cell Receptor Recognition

T-cell LineTetramer StainingFrequency of Tetramer+ CD8+ T-cells (Median ± IQR)
NQK-A8 specific Single tet-A865.2 ± 12.3
Single tet-Q858.9 ± 11.8
Double tet-A8 and tet-Q868.7 ± 13.1
NQK-Q8 specific Single tet-Q869.8 ± 13.5
Single tet-A862.4 ± 12.9
Double tet-A8 and tet-Q872.3 ± 14.2

IQR: Interquartile Range. Data extracted from Augusto et al., 2023.[1]

Table 3: Polyfunctionality of NQK-A8 and NQK-Q8 Specific T-cells

T-cell Specificity5 Functions4 Functions3 Functions2 Functions1 Function
NQK-A8 specific 25.1%28.4%22.3%15.6%8.6%
NQK-Q8 specific 27.3%30.1%24.5%12.8%5.3%

Data represent the relative frequency of total cytokine-positive CD8+ T-cells. The five functions measured were production of IFNγ, TNF, IL-2, MIP-1β, and expression of CD107a. Data extracted from Augusto et al., 2023.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide summaries of the key experimental protocols.

Generation of NQK-Q8 and NQK-A8 Specific T-cell Lines

This protocol describes the in vitro expansion of antigen-specific T-cells from peripheral blood mononuclear cells (PBMCs).

  • Isolation of PBMCs: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Peptide Stimulation: Isolated PBMCs are cultured in the presence of the NQK-Q8 or NQK-A8 peptide (e.g., at 10 µg/mL).

  • T-cell Expansion: After initial stimulation, T-cells are expanded in culture medium supplemented with recombinant human Interleukin-2 (IL-2).

  • Restimulation Cycles: T-cell lines are periodically restimulated with peptide-pulsed autologous feeder cells to maintain antigen-specificity and promote expansion.

Intracellular Cytokine Staining (ICS)

This assay quantifies the production of multiple cytokines at a single-cell level.

  • T-cell Restimulation: Expanded T-cell lines are restimulated with either the cognate or cross-reactive peptide (e.g., at 1 µg/mL) for several hours. A protein transport inhibitor (e.g., Brefeldin A) is added during the final hours of incubation to cause intracellular accumulation of cytokines.

  • Surface Staining: Cells are stained with fluorescently-conjugated antibodies against surface markers, including CD8.

  • Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized to allow antibodies to access intracellular proteins.

  • Intracellular Staining: Permeabilized cells are stained with fluorescently-conjugated antibodies against IFNγ, TNF, IL-2, and MIP-1β. An antibody against CD107a is often included during the restimulation step to measure degranulation.

  • Flow Cytometry Analysis: Stained cells are analyzed on a flow cytometer to determine the percentage of CD8+ T-cells expressing each cytokine.

Tetramer Staining

This method identifies and quantifies T-cells with T-cell receptors (TCRs) that specifically bind to a particular peptide-MHC complex.

  • Cell Preparation: Expanded T-cell lines are harvested and washed.

  • Tetramer Incubation: Cells are incubated with fluorescently labeled peptide-MHC tetramers (e.g., NQK-Q8/HLA-B15:01 and NQK-A8/HLA-B15:01 tetramers).

  • Surface Marker Staining: Co-staining with antibodies against surface markers such as CD8 is performed.

  • Flow Cytometry Analysis: The frequency of tetramer-positive cells within the CD8+ T-cell population is determined by flow cytometry.

Supplementary Functional Assays: Protocols for Cytotoxicity and Proliferation

While direct comparative data for NQK-Q8 and NQK-A8 specific T-cells in cytotoxicity and proliferation assays are not available in the primary literature reviewed, the following are standard protocols used to assess these critical T-cell functions.

In Vitro Cytotoxicity Assay (Chromium Release Assay)

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells.

  • Target Cell Preparation: Target cells (e.g., a tumor cell line expressing the appropriate HLA allele) are labeled with a radioactive isotope, such as ⁵¹Cr.

  • Peptide Pulsing: A portion of the labeled target cells are pulsed with the NQK-Q8 or NQK-A8 peptide. Unpulsed labeled cells serve as a negative control.

  • Co-culture: The peptide-pulsed and unpulsed target cells are co-cultured with the specific T-cell lines at various effector-to-target (E:T) ratios.

  • Measurement of Isotope Release: After incubation, the amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated based on the isotope release in the presence of T-cells compared to spontaneous release (from target cells alone) and maximum release (from target cells lysed with detergent).

T-cell Proliferation Assay (CFSE Dilution)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

  • CFSE Labeling: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is evenly distributed between daughter cells upon cell division.

  • Antigen Stimulation: CFSE-labeled T-cells are stimulated with the NQK-Q8 or NQK-A8 peptide presented by antigen-presenting cells (APCs).

  • Cell Culture: The cells are cultured for several days to allow for proliferation.

  • Flow Cytometry Analysis: The fluorescence intensity of CFSE in the T-cells is analyzed by flow cytometry. Each successive generation of dividing cells will show a halving of CFSE fluorescence intensity, allowing for the quantification of proliferation.

In Vivo Anti-Tumor Efficacy Models

To evaluate the therapeutic potential of NQK-Q8 and NQK-A8 specific T-cells against tumors, xenograft mouse models are commonly employed.

Humanized Mouse Tumor Model
  • Mouse Strain: Immunodeficient mice (e.g., NOD-scid IL2rγnull or NSG) are used to prevent rejection of human cells.

  • Tumor Implantation: Mice are implanted with a human tumor cell line that expresses the relevant HLA allele and, ideally, the target antigen.

  • Adoptive T-cell Transfer: Expanded NQK-Q8 or NQK-A8 specific T-cells are adoptively transferred into the tumor-bearing mice.

  • Monitoring Tumor Growth: Tumor volume is measured regularly to assess the anti-tumor efficacy of the transferred T-cells.

  • Analysis of T-cell Persistence and Function: At the end of the study, T-cells can be recovered from the tumor and lymphoid organs to analyze their persistence, phenotype, and function.

Visualizations: Workflows and Logical Relationships

Experimental_Workflow_for_T_Cell_Functional_Analysis

Polyfunctionality_Comparison

T_Cell_Activation_Signaling

References

Comparative analysis of NQK-Q8 immunogenicity in vaccinated vs. convalescent individuals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, "NQK-Q8" does not correspond to a known vaccine or therapeutic. This guide has been constructed as a template, utilizing comparative data from studies on the BNT162b2 (Pfizer-BioNTech) COVID-19 mRNA vaccine versus natural SARS-CoV-2 infection to illustrate the required format and content. Researchers can adapt this framework for the analysis of NQK-Q8 once relevant data becomes available.

This guide provides a comparative analysis of the immunogenic profiles induced by vaccination versus natural infection, aimed at researchers, scientists, and drug development professionals. The following sections present a summary of humoral and cellular immune responses, detailed experimental methodologies, and visual representations of key processes.

Quantitative Data Summary

The immunogenicity of vaccination is often compared to that of a natural infection to understand the potency and characteristics of the induced immune response. Key parameters for this comparison include antibody titers, neutralizing antibody activity, and T-cell responses.

Table 1: Humoral Immune Response Comparison

ParameterVaccinated (BNT162b2)Convalescent (Natural Infection)Reference
Anti-RBD IgG (AU/mL) Median levels varied by age, with younger groups showing higher titers. For example, the 18-34 years group had significantly higher levels than older groups.[1]The ratio of anti-RBD in vaccinated individuals to those with natural infection varied from 1.0 to 19.4.[1][1]
Neutralizing Antibodies mRNA vaccines elicit potent neutralizing antibodies.[1]Individuals who have recovered from infection also develop neutralizing antibodies, though levels can be more variable.[2][1][2]
Antibody Avidity Not specified in the provided results.Not specified in the provided results.

Table 2: Cellular Immune Response Comparison

ParameterVaccinated (BNT162b2)Convalescent (Natural Infection)Reference
CD4+ T-cell Response S-specific CD4+ T-cell responses were more limited after vaccination than after natural infection.[3]Broader S-specific CD4+ T-cell responses were observed in convalescent individuals.[3][3]
CD8+ T-cell Response CD8+ T-cell responses were directed against SARS-CoV-2 spike (S) epitopes and were broader than in convalescent individuals.[3]CD8+ T-cell responses in convalescent individuals targeted a wider range of SARS-CoV-2 epitopes beyond the spike protein.[3][3]
Memory T-cells T-cell responses were found to be stable over time in vaccinated individuals.[3]T-cell responses were also stable over time in convalescent individuals.[3][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to measure immunogenicity.

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Spike RBD IgG

  • Principle: This assay quantifies the amount of IgG antibodies specific to the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein in a serum sample.

  • Methodology:

    • Microtiter plates are coated with recombinant SARS-CoV-2 RBD antigen.

    • Plates are washed, and a blocking buffer is added to prevent non-specific binding.

    • Serum samples from vaccinated and convalescent individuals are serially diluted and added to the wells.

    • After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to human IgG is added.

    • Following another incubation and wash, a substrate is added that reacts with the enzyme to produce a colorimetric signal.

    • The optical density is measured using a spectrophotometer, and antibody concentrations are determined by comparison to a standard curve.

2. Live Virus Microneutralization Assay

  • Principle: This functional assay measures the ability of antibodies in a serum sample to inhibit the infection of cells by live SARS-CoV-2.

  • Methodology:

    • Serum samples are heat-inactivated and serially diluted.

    • The diluted serum is incubated with a standardized amount of live SARS-CoV-2 virus.

    • This serum-virus mixture is then added to a monolayer of susceptible cells (e.g., Vero E6) in a 96-well plate.

    • The plates are incubated to allow for viral infection and replication.

    • After a set period, the cells are fixed and stained to visualize the cytopathic effect (CPE) or viral plaques.

    • The neutralizing antibody titer is reported as the highest serum dilution that results in a significant reduction (e.g., 50% or 90%) in viral infection compared to a control with no serum.[4]

3. ELISpot (Enzyme-Linked Immunospot) Assay for IFN-γ Secreting T-cells

  • Principle: This highly sensitive assay quantifies the number of antigen-specific T-cells that secrete a specific cytokine, typically Interferon-gamma (IFN-γ), upon stimulation.

  • Methodology:

    • Peripheral Blood Mononuclear Cells (PBMCs) are isolated from blood samples of vaccinated and convalescent individuals.

    • ELISpot plates pre-coated with an anti-IFN-γ capture antibody are seeded with the PBMCs.

    • Cells are stimulated with peptide pools from the SARS-CoV-2 spike protein (for vaccinated individuals) or a broader range of viral proteins (for convalescent individuals).

    • The plates are incubated to allow for cytokine secretion. Secreted IFN-γ is captured by the antibody on the plate surface.

    • After washing, a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.

    • A substrate is added, which results in the formation of a colored spot at the location of each cytokine-secreting cell.

    • The spots are counted using an automated ELISpot reader, and the results are expressed as spot-forming cells (SFC) per million PBMCs.[5]

Visualizations

Diagram 1: Experimental Workflow for Comparative Immunogenicity Analysis

G cluster_0 Sample Collection cluster_1 Sample Processing cluster_2 Immunogenicity Assays cluster_3 Data Analysis Vaccinated Vaccinated Cohort Serum Serum Isolation Vaccinated->Serum PBMC PBMC Isolation Vaccinated->PBMC Convalescent Convalescent Cohort Convalescent->Serum Convalescent->PBMC ELISA ELISA (Antibody Titer) Serum->ELISA Neutralization Neutralization Assay (Functional Antibodies) Serum->Neutralization ELISpot ELISpot (T-cell Response) PBMC->ELISpot Comparison Comparative Statistical Analysis ELISA->Comparison Neutralization->Comparison ELISpot->Comparison

Caption: Workflow for comparing vaccinated and convalescent immune responses.

Diagram 2: mRNA Vaccine Mechanism of Action

G cluster_0 Cellular Uptake and Translation cluster_1 Antigen Presentation cluster_2 Adaptive Immune Response mRNA_LNP mRNA-LNP Vaccine Cell Antigen Presenting Cell (APC) mRNA_LNP->Cell Spike Spike Protein Synthesis Cell->Spike MHC_I MHC class I Presentation Spike->MHC_I MHC_II MHC class II Presentation Spike->MHC_II CD8 CD8+ T-cell Activation (Cytotoxic T-cells) MHC_I->CD8 CD4 CD4+ T-cell Activation (Helper T-cells) MHC_II->CD4 B_cell B-cell Activation CD4->B_cell Antibodies Antibody Production B_cell->Antibodies

Caption: Simplified signaling pathway of an mRNA vaccine-induced immune response.

References

Safety Operating Guide

Navigating the Disposal of NQK-Q8 Peptide: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal protocols for the NQK-Q8 peptide necessitates adherence to general best practices for laboratory peptide waste management. Researchers, scientists, and drug development professionals are strongly advised to consult the official Safety Data Sheet (SDS) provided by the supplier for definitive disposal procedures and to comply with all federal, state, and local environmental regulations.

The this compound, identified as an immunodominant peptide of SARS-CoV-2, is available from various suppliers for research purposes only.[1][2] While specific handling and disposal instructions for NQK-Q8 are not publicly available, general guidelines for similar research-grade peptides provide a framework for safe management. The toxicological properties of many peptides are not fully investigated, underscoring the importance of cautious handling and disposal.

Prudent Handling and Storage: A Precursor to Disposal

Proper handling and storage of peptides like NQK-Q8 are crucial for experimental integrity, user safety, and minimizing waste. Lyophilized peptides are generally stable for years when stored at -20°C or lower, away from bright light.[3] To prevent degradation from moisture absorption and repeated freeze-thaw cycles, it is recommended to allow the vial to warm to room temperature in a desiccator before opening, weigh out the desired amount quickly, and tightly reseal the container.[3][4] Aliquoting the peptide upon receipt is a best practice to avoid contaminating the entire stock and to minimize degradation.[3]

When working with peptide solutions, sterility is key. Use of sterile buffers (pH 5-7 is often optimal) is recommended.[5][6] Peptide solutions are significantly less stable than their lyophilized form and are susceptible to bacterial degradation.[3][6] Therefore, it is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at -20°C.[3]

Table 1: General Recommendations for Peptide Handling and Storage

FormRecommendationRationale
Lyophilized Powder Store at ≤ -20°C in a tightly sealed container, protected from light.[3][6]Ensures long-term stability and prevents degradation.
Allow the vial to warm to room temperature in a desiccator before opening.[4][5]Prevents condensation and moisture absorption, which can degrade the peptide.
Weigh out quickly in a clean, well-ventilated area.[4][6]Minimizes exposure to atmospheric moisture and potential contaminants.
Aliquot upon receipt for single-use applications.[3]Avoids repeated freeze-thaw cycles and contamination of the entire stock.
In Solution Prepare solutions using sterile, oxygen-free buffers when necessary.[5]Maintains peptide integrity and prevents oxidative damage, especially for sensitive amino acids.
Store solutions at -20°C for short-term use only.[3]Peptide solutions have limited stability and are prone to degradation.
Avoid repeated freeze-thaw cycles.[3]Can cause peptide degradation and loss of activity.
Pass through a 0.2 µm filter to remove potential bacterial contamination.[3]Ensures sterility of the solution for experimental use.

General Disposal Procedures for Research-Grade Peptides

In the absence of a specific Safety Data Sheet for NQK-Q8, the following general steps, based on common laboratory safety protocols and information from generic safety data sheets for other peptides, should be followed.

1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling peptide waste. For larger quantities of lyophilized powder, a dust respirator may be necessary.[6][7]

2. Waste Classification: Determine if the peptide waste is hazardous. While many peptides themselves are not classified as toxic, the solvents used to dissolve them may be.[7] The product and its degradation products are generally not considered toxic, but this should be confirmed with the specific SDS.[7]

3. Decontamination: If the peptide has been used in biological experiments, the waste may be considered biohazardous and require decontamination, such as autoclaving, before disposal.

4. Small Quantities (Uncontaminated): For small amounts of uncontaminated peptide waste, it may be acceptable to dispose of it in the regular laboratory trash, provided it is securely contained. However, institutional policies may vary and should always be consulted.

5. Contaminated Waste and Sharps: All materials that have come into contact with the peptide, such as pipette tips, tubes, and gloves, should be disposed of in designated laboratory waste containers. Needles and other sharps must be placed in a puncture-proof sharps container.

6. Chemical Waste: If the peptide is dissolved in a hazardous solvent, the solution must be disposed of as chemical waste.[8] Collect the waste in a clearly labeled, sealed container and follow your institution's procedures for chemical waste pickup and disposal. Do not pour chemical waste down the drain.[9]

7. Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Below is a diagram outlining the general workflow for the disposal of laboratory peptide waste.

G cluster_prep Preparation & Assessment cluster_decision Waste Stream Determination cluster_disposal Disposal Pathways cluster_compliance Final Compliance Check start Start: Peptide Waste for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe sds Consult Peptide-Specific Safety Data Sheet (SDS) ppe->sds assess Assess Waste Type: - Lyophilized Powder - Solution - Contaminated Materials sds->assess is_hazardous Is the waste hazardous? (e.g., toxic solvent, biohazard) assess->is_hazardous chem_waste Dispose as Hazardous Chemical Waste is_hazardous->chem_waste Yes (Solvent) bio_waste Decontaminate then dispose as Biohazardous Waste is_hazardous->bio_waste Yes (Biohazard) solid_waste Dispose in Designated Solid Laboratory Waste is_hazardous->solid_waste No drain_dispose Prohibited: Do Not Pour Down Drain chem_waste->drain_dispose ehs Follow Institutional EHS & Local Regulations chem_waste->ehs bio_waste->ehs solid_waste->ehs end End: Disposal Complete ehs->end

Caption: General workflow for laboratory peptide waste disposal.

Disclaimer: This information is intended as a general guide and is not a substitute for a product-specific Safety Data Sheet or institutional safety protocols. Always prioritize obtaining the SDS from your supplier and consulting with your institution's Environmental Health and Safety department for definitive guidance on the proper disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.